Lipoamido-PEG8-acid
Description
The exact mass of the compound this compound is 629.29035379 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXLXWMWZSKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG8-acid
This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG8-acid, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and characterization data.
Introduction
This compound is a valuable crosslinking reagent that features a lipoic acid moiety and a terminal carboxylic acid, connected by a hydrophilic eight-unit polyethylene glycol (PEG) spacer. The lipoic acid group, with its disulfide bond, provides a strong anchor to metal surfaces like gold nanoparticles, while the terminal carboxylic acid can be conjugated to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. The PEG spacer enhances water solubility and reduces steric hindrance, making it an ideal tool for various bioconjugation strategies.
Synthesis of this compound
The synthesis of this compound is achieved through the coupling of α-Lipoic acid and Amino-PEG8-acid using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The NHS ester intermediate formed in this two-step process enhances the efficiency of the amidation reaction.[1]
Experimental Protocol: Synthesis
This protocol outlines the synthesis of this compound from α-Lipoic acid and Amino-PEG8-acid.
Materials:
-
α-Lipoic acid
-
Amino-PEG8-acid[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
Procedure:
-
Activation of α-Lipoic Acid:
-
In a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-Lipoic acid (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC-HCl (1.2 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester of lipoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve Amino-PEG8-acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add TEA or DIPEA (2.0 equivalents) to act as a base.
-
Slowly add the activated lipoic acid-NHS ester solution from step 1 to the Amino-PEG8-acid solution.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).[4]
-
-
Work-up:
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials, coupling reagents, and byproducts.
Experimental Protocol: Purification
This protocol provides a general method for the purification of this compound using preparative RP-HPLC.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 40 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major product peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| α-Lipoic acid | C₈H₁₄O₂S₂ | 206.33 |
| Amino-PEG8-acid | C₁₉H₃₉NO₁₀ | 441.51[2] |
| This compound | C₂₇H₅₁NO₁₁S₂ | 629.83 |
Table 2: Synthesis and Purification Parameters
| Parameter | Value |
| Synthesis | |
| Lipoic Acid:Amino-PEG8-acid Molar Ratio | 1:1 |
| EDC:Lipoic Acid Molar Ratio | 1.2:1 |
| NHS:Lipoic Acid Molar Ratio | 1.2:1 |
| Reaction Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Activation Time | 4-6 hours |
| Coupling Time | 12-16 hours |
| Typical Yield | 70-90% (estimated) |
| Purification | |
| Technique | Preparative RP-HPLC |
| Stationary Phase | C18 Silica |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detection Wavelength | 220 nm |
| Expected Purity | >95% |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the presence of characteristic peaks for the lipoic acid moiety (protons on the dithiolane ring and the pentanoic acid chain) and the PEG spacer (repeating ethylene glycol units).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product (Expected [M+H]⁺ = 630.84).
-
Analytical RP-HPLC: The purity of the final product can be determined by analytical RP-HPLC, which should show a single major peak.
References
An In-Depth Technical Guide to the Mechanism of Action of Lipoamido-PEG8-acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Targeted Therapeutics
The advent of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized modern medicine. These modalities offer the promise of highly specific and potent treatment of diseases by either degrading target proteins or delivering cytotoxic payloads directly to diseased cells. The success of these complex molecules is critically dependent on the design and function of the linker, a component that connects the targeting moiety to the effector molecule. The linker is not merely a passive spacer but an active modulator of the therapeutic's efficacy, stability, solubility, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the mechanism of action of Lipoamido-PEG8-acid, a heterobifunctional linker with distinct chemical properties that make it a valuable tool in the development of novel targeted therapies. We will delve into its core functionalities, supported by representative data and detailed experimental protocols, to provide a thorough understanding of its application in drug development.
Core Attributes of the this compound Linker
This compound is a bifunctional linker composed of three key components: a lipoic acid moiety, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features provides a versatile platform for bioconjugation.
-
Lipoic Acid Moiety: This component contains a disulfide bond within a five-membered ring. The disulfide bond can be cleaved under reducing conditions, and the lipoic acid structure can interact with biological systems. Furthermore, the lipoamide can be used for attachment to various surfaces, including gold nanoparticles, through its dithiolane group, offering applications in diagnostics and drug delivery.[1]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that plays a crucial role in the overall properties of the resulting conjugate.[2][3] The PEG linker enhances water solubility, which is often a challenge for complex biomolecules.[4] It also provides flexibility and spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and facilitating the formation of productive ternary complexes in the case of PROTACs.[5] The PEG8 length is often considered a good balance for improving pharmacokinetics without significantly decreasing in vitro potency.
-
Carboxylic Acid Terminus: The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as lysine residues on proteins or antibodies, or amine-functionalized small molecules. This reaction typically proceeds via activation with coupling agents like EDC and NHS to form a stable amide bond.
Mechanism of Action in PROTACs
In the context of PROTACs, the this compound linker serves as the bridge between a ligand that binds to the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.
The key functions of the this compound linker in a PROTAC are:
-
Facilitating Ternary Complex Formation: The length and flexibility of the PEG8 spacer are critical for allowing the POI and E3 ligase to come into close proximity and adopt a productive orientation for ubiquitination. An optimal linker length is crucial to avoid steric hindrance and to promote favorable protein-protein interactions within the ternary complex.
-
Enhancing Solubility and Cell Permeability: PROTACs are often large molecules that can suffer from poor solubility and cell permeability. The hydrophilic PEG8 linker can significantly improve the aqueous solubility of the PROTAC, which can, in turn, enhance its cell permeability and overall exposure.
The general signaling pathway for a PROTAC is illustrated in the diagram below.
References
Lipoamido-PEG8-acid: A Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Lipoamido-PEG8-acid, a bifunctional crosslinker crucial in bioconjugation, drug delivery, and surface modification. Understanding its solubility in various solvents is paramount for the successful design and execution of experimental protocols. This document outlines its qualitative solubility, presents a standardized experimental protocol for solubility determination, and illustrates its functional structure.
Core Properties of this compound
This compound possesses a unique structure that dictates its solubility profile. It features a lipoic acid moiety, which provides a stable anchor to metal surfaces like gold, and a terminal carboxylic acid for conjugation to primary amines.[1] Bridging these two functional ends is a hydrophilic polyethylene glycol (PEG) spacer, specifically an octaethylene glycol (PEG8) chain. This PEG linker is the primary contributor to the molecule's solubility in aqueous solutions.[1][2]
Qualitative Solubility Data
For many PEGylated compounds, solubility is also observed in a range of common organic solvents. Based on data for structurally similar PEG8-acid derivatives, the following table summarizes the expected qualitative solubility of this compound.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Aqueous | Water | Soluble |
| Phosphate-Buffered Saline (PBS) | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Polar Protic | Acetonitrile | Limited Solubility |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for the quantitative determination of this compound solubility.
Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., deionized water, PBS, DMSO)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical method.
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.
-
Record the precise weight of the compound added.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows for the complete dissolution of the compound up to its saturation point.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the undissolved solid.
-
To ensure complete removal of solid material, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
For further clarification, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in appropriate units, such as mg/mL or mmol/L.
-
Visualizing the Structure and Reactivity
To aid in the conceptualization of its application, the following diagram illustrates the key functional components of the this compound molecule.
Caption: Functional domains of this compound.
This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific buffer and conditions of your experiment.
References
The Hydrophilic PEG8 Spacer: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the Polyethylene Glycol 8 (PEG8) spacer, a critical component in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.
Core Concepts: The Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential.[2] These advantages stem from the inherent chemical nature of the polyethylene glycol chain. A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[2]
The primary advantages of incorporating a PEG8 spacer stem from its inherent hydrophilicity, flexibility, and biocompatibility.[3] These properties translate into tangible benefits for the resulting bioconjugate, especially when compared with traditional alkyl chain spacers.[3]
Key benefits include:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The hydrophilic PEG8 spacer helps to counteract the hydrophobicity of the payload, improving the ADC's stability and solubility in aqueous environments. This prevents aggregation, which can compromise manufacturing, reduce stability, and accelerate clearance from circulation.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy for enhancing key drug properties. The hydrophilic nature of PEG linkers reduces nonspecific interactions with serum proteins and non-target cells, leading to a prolonged circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site. Studies have shown a direct relationship between PEG spacer length and an ADC's pharmacokinetic profile, with clearance slowing and exposure (AUC) increasing as the PEG chain length increases, plateauing around eight PEG units.
-
Reduced Immunogenicity: The PEG chain creates a protective hydration shell, shielding the drug from immune recognition.
-
Optimal Spatial Orientation: The defined length of the PEG8 spacer provides precise spatial control between the conjugated molecules. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.
A logical diagram illustrating the key advantages of incorporating a PEG8 spacer in bioconjugation is presented below.
Quantitative Data on the Impact of PEG8 Spacers
The decision to incorporate a PEG8 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters of antibody-drug conjugates.
Table 1: Physicochemical Properties of a Representative PEG8 Spacer
| Property | Value |
|---|---|
| Chemical Formula (backbone) | C₁₆H₃₄O₉ |
| Molecular Weight (backbone) | ~370.4 g/mol |
| Spacer Arm Length | ~29.8 Å |
| Number of PEG Units | 8 |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).
Table 2: Impact of PEG Spacer Length on Binding Affinity
| Spacer | Dissociation Constant (Kd) in nM |
|---|---|
| No Spacer | 15.3 |
| C6 Alkyl | 25.1 |
| C12 Alkyl | 30.2 |
| PEG8 | 8.7 |
| PEG24 | 5.2 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.
Table 3: Influence of PEG Spacer on ADC Drug-to-Antibody Ratio (DAR)
| Linker Type | Antibody | Payload | Average DAR |
|---|---|---|---|
| Non-PEGylated | Trastuzumab | MMAE | 3.8 |
| PEG2 Spacer | Trastuzumab | MMAE | 3.9 |
| PEG4 Spacer | Trastuzumab | MMAE | 2.5 |
| PEG8 Spacer | Trastuzumab | MMAE | 2.4 |
| PEG12 Spacer | Trastuzumab | MMAE | 3.7 |
| PEG24 Spacer | Trastuzumab | MMAE | 3.0 |
This table illustrates that the length of the PEG spacer can influence the efficiency of the conjugation reaction.
Table 4: Effect of PEG Spacer Length on ADC Pharmacokinetics
| ADC Linker | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) |
|---|---|---|
| IgG Control | 330 | 12,000 |
| ADC with PEG2 Linker | 100 | 3,500 |
| ADC with PEG4 Linker | 160 | 5,600 |
| ADC with PEG8 Linker | 280 | 9,800 |
| ADC with PEG12 Linker | 280 | 10,000 |
| ADC with PEG24 Linker | 290 | 10,000 |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers, showing that as the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, plateauing at a length of 8 PEG units.
Experimental Protocols
The successful implementation of a PEG8 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for common conjugation strategies and analytical techniques.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG8-NHS Ester Linker
This protocol describes the synthesis of an ADC by first reacting the NHS ester of the linker with an amine-containing drug, followed by conjugation of the maleimide group to reduced thiol groups on the antibody.
Workflow for ADC Synthesis with a Maleimide-PEG8 Linker
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG8-NHS ester linker
-
Amine-containing cytotoxic payload
-
Reducing agent (e.g., TCEP-HCl)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffers: Conjugation buffer (e.g., PBS with EDTA, pH 7.2), Quenching solution (e.g., N-acetyl cysteine)
-
Non-nucleophilic base (e.g., DIEA)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Step 1: Formation of Maleimide-PEG8-Drug Intermediate
-
Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.
-
Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond. The resulting product is the Maleimide-PEG8-Drug intermediate.
-
-
Step 2: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.
-
Add a 5-10 molar excess of TCEP-HCl to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
-
Step 3: Conjugation
-
Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.
-
Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.
-
-
Step 4: Quenching, Purification, and Characterization
-
Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.
-
Protocol 2: Assessment of Protein Solubility via PEG-Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration of polyethylene glycol required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.
Materials:
-
Protein solution (e.g., antibody or protein conjugate) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
High molecular weight Polyethylene Glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in the same buffer).
-
96-well microplate (UV-transparent).
-
Microplate reader capable of measuring absorbance at 280 nm.
-
Pipettes and sterile pipette tips.
-
Centrifuge with a microplate rotor.
Procedure:
-
Prepare a serial dilution of the PEG stock solution in the assay buffer.
-
In a 96-well microplate, mix the protein solution with the different concentrations of the PEG solution (e.g., 50 µL of protein solution with 50 µL of each PEG dilution).
-
Include a control well with protein solution and buffer only (0% PEG).
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.
-
Centrifuge the microplate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.
-
Plot the percentage of soluble protein against the PEG concentration. The concentration of PEG at which 50% of the protein has precipitated can be used as a measure of relative solubility.
Protocol 3: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, making it an effective method for quantifying the extent of aggregation in a bioconjugate sample.
Materials:
-
Bioconjugate sample
-
SEC column suitable for the molecular weight range of the sample
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the bioconjugate sample onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species.
-
Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks. A lower percentage of aggregates indicates higher stability.
Visualizing the Impact of PEG8 Spacers
The following diagram illustrates the relationship between PEG linker properties and the resulting performance of the ADC.
Conclusion
The PEG8 spacer is a powerful and versatile tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The strategic incorporation of hydrophilic PEG linkers is a powerful tool for optimizing the performance of bioconjugates. As demonstrated by the compiled experimental data, the length and architecture of PEG linkers can significantly enhance hydrophilicity, reduce aggregation, improve pharmacokinetic profiles, and ultimately lead to superior in vivo efficacy.
References
Lipoamido-PEG8-acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Lipoamido-PEG8-acid, a heterobifunctional crosslinker integral to advancements in drug delivery, surface modification, and proteomics. Designed for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, detailed experimental protocols for its application, and diagrams of key chemical processes.
Core Compound Specifications
This compound is a versatile molecule featuring a lipoic acid moiety and a terminal carboxylic acid, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond provides a robust anchor to metal surfaces, particularly gold, while the carboxylic acid allows for covalent linkage to primary amines. The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules.
| Property | Value | Reference |
| CAS Number | 1334172-70-1 | [1][2] |
| Molecular Weight | 629.82 g/mol | [2] |
| Molecular Formula | C27H51NO11S2 | [1][2] |
| Purity | Typically ≥95% | |
| Appearance | Solid or viscous liquid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in methylene chloride, DMAC, DMSO; limited solubility in acetonitrile. |
Key Functional Groups and Their Reactivity
This compound's utility stems from its two distinct reactive ends:
-
Lipoic Acid Moiety: The disulfide bond within the lipoic acid group readily forms stable dative bonds with metal surfaces, most notably gold. This interaction is foundational for the creation of self-assembled monolayers (SAMs) on gold nanoparticles and surfaces.
-
Terminal Carboxylic Acid: This functional group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is typically mediated by carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Experimental Protocols
The following protocols provide detailed methodologies for the two primary applications of this compound.
Protocol 1: Surface Modification of Gold Nanoparticles
This protocol details the procedure for creating a self-assembled monolayer of this compound on the surface of gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (AuNPs) in a citrate buffer
-
This compound
-
Deionized water, pH adjusted to 10 with NaOH
-
Centrifuge
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in basic deionized water (pH 10) to a desired concentration. A significant molar excess (e.g., 250-fold) relative to the surface area of the AuNPs is recommended to ensure complete ligand exchange.
-
Ligand Exchange Reaction: Add the this compound solution to the AuNP suspension. Allow the mixture to stir at room temperature overnight to facilitate the displacement of citrate ions and the formation of the lipoic acid-gold dative bonds.
-
Purification of Functionalized AuNPs: Purify the functionalized nanoparticles by repeated centrifugation cycles. After each centrifugation, remove the supernatant and resuspend the pellet in fresh deionized water. This process removes excess, unbound this compound.
-
Characterization: The successful functionalization can be confirmed by monitoring the shift in the surface plasmon resonance (SPR) band of the AuNPs using UV-Vis spectroscopy.
Protocol 2: Amide Coupling to an Amine-Containing Molecule
This protocol outlines the steps for conjugating the carboxylic acid end of this compound to a molecule containing a primary amine.
Materials:
-
This compound functionalized substrate (e.g., AuNPs from Protocol 1) or free this compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (e.g., 1 M Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound (if not already surface-bound) in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 5- to 10-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to consume any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
Visualizing the Chemistry
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and workflows.
Caption: Workflow for gold nanoparticle surface modification.
Caption: Pathway for amide bond formation.
References
An In-depth Technical Guide on the Role of the Lipoic Acid Group in Surface Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental role the lipoic acid group plays in surface binding, particularly in the context of nanotechnology, biosensing, and drug delivery. We will explore the chemical mechanisms, present quantitative data, detail experimental protocols, and visualize key processes to offer a thorough resource for professionals in the field.
Core Principles of Lipoic Acid-Mediated Surface Binding
Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring disulfide-containing compound.[1] Its structure is uniquely suited for surface functionalization, consisting of a five-membered dithiolane ring and a terminal carboxylic acid connected by an alkyl chain.[2] The key to its utility in surface chemistry lies in the interplay between these two functional ends.
The actual binding to surfaces is primarily mediated by the reduced form of lipoic acid, dihydrolipoic acid (DHLA) .[3][4] The disulfide bond in the dithiolane ring of ALA is readily cleaved under reducing conditions to yield two thiol (-SH) groups.[2] These thiol groups have a remarkably high affinity for the surfaces of noble metals, most notably gold (Au).
The binding mechanism involves the formation of strong, stable dative covalent bonds between the sulfur atoms of the thiol groups and the gold atoms on the surface. A significant advantage of using lipoic acid over simple alkanethiols is its ability to form a bidentate linkage. By anchoring to the surface via two sulfur atoms, it provides substantially greater binding strength and stability compared to a monodentate (single thiol) attachment. This enhanced stability is crucial for creating robust and reliable functionalized surfaces.
While the dithiol group serves as the robust anchor, the terminal carboxylic acid (-COOH) group extends away from the surface. This carboxyl group is a versatile chemical handle, providing a site for subsequent covalent modification. It allows for the attachment of a wide array of molecules, including proteins, antibodies, DNA, fluorophores, and therapeutic agents, typically through amide bond formation using chemistries like EDC/NHS coupling. Furthermore, the deprotonation of the carboxylic acid at physiological pH imparts a negative surface charge, which is critical for maintaining the colloidal stability of nanoparticles in aqueous solutions.
Quantitative Data on Lipoic Acid-Functionalized Surfaces
The functionalization of surfaces with lipoic acid alters their physicochemical properties. The following tables summarize key quantitative data derived from the characterization of lipoic acid on gold nanoparticles (AuNPs).
| Parameter | Substrate | Value | Significance | Reference(s) |
| Surface Plasmon Resonance (SPR) Peak | Bare Gold Nanoparticles | 518 nm | Baseline optical property of AuNPs. | |
| Lipoic Acid-Coated AuNPs | 523 nm | A red-shift in the SPR peak indicates successful modification of the nanoparticle surface with lipoic acid. | ||
| Isoelectric Point (IEP) | Lipoic Acid-Capped 40 nm AuNPs | ~4 | The pH at which the surface has a net neutral charge. Below this pH, the surface is positive; above it, it is negative. The low IEP ensures the particles are negatively charged over a wide physiological pH range. | |
| Binding Affinity (KD) | Dihydrolipoic Acid to Human Serum Albumin (HSA) | 0.80 ± 0.007 × 10⁴ M⁻¹ | Represents moderate binding affinity to a key biological protein, indicating potential interactions in biological media. |
| Condition | Observation | Implication | Reference(s) |
| Colloidal Stability in NaCl | Lipoic Acid-Capped 40 nm AuNPs | Stable up to ~50 mM NaCl | The surface charge provided by the carboxyl groups prevents aggregation in low to moderate salt concentrations. Significant destabilization and aggregation occur at higher concentrations due to charge shielding. |
| Photochemical Stability | Free Lipoic Acid (in solution) | 0.7% retention after 120 days of daylight exposure | Lipoic acid in its free form is highly susceptible to degradation upon exposure to light. |
| Lipoic Acid in Nanostructured Lipid Carrier (NLC) | 88.5% retention after 120 days of daylight exposure | Encapsulation within a nanocarrier system drastically improves the photostability of lipoic acid. |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Below are protocols for the synthesis of lipoic acid-functionalized gold nanoparticles and the formation of self-assembled monolayers (SAMs).
This protocol describes a common method for synthesizing water-soluble AuNPs capped with lipoic acid.
-
Preparation of Solutions:
-
Solution A: Dissolve 50 mg of hydrogen tetrachloroaurate (HAuCl₄) in 50 mL of methanol.
-
Solution B: Dissolve 50 mg of lipoic acid in 50 mL of methanol.
-
Solution C: Dissolve 50 mg of sodium borohydride (NaBH₄) in 5 mL of water. This is the reducing agent.
-
-
Reaction:
-
Under vigorous stirring, add Solution B to Solution A.
-
After approximately 10 minutes, add Solution C to the mixture. The color of the mixture will change from yellow-orange to black, indicating the formation of gold nanoparticles. Hydrogen gas will also evolve.
-
-
Purification:
-
Allow the mixture to stir for one hour.
-
Let the mixture settle until a black precipitate of AuNPs forms.
-
Separate the precipitate by decanting the supernatant liquid.
-
Wash the precipitate three times with methanol to remove excess reactants.
-
The purified lipoic acid-capped AuNPs can then be resuspended in the desired solvent, such as water.
-
This protocol outlines the general steps for creating a well-ordered SAM on a flat gold surface, a common platform for biosensors and surface chemistry studies.
-
Substrate Preparation:
-
Use a clean gold-coated substrate (e.g., gold-coated silicon wafer or glass slide).
-
Clean the substrate to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution of lipoic acid (typically 1-10 mM) in a high-purity solvent like 200-proof ethanol.
-
Completely immerse the clean, dry gold substrate into the lipoic acid solution in a clean, sealable container.
-
To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with an inert gas like nitrogen or argon.
-
Seal the container and allow the self-assembly process to occur for 24-48 hours. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
-
Post-Assembly Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again with a stream of dry nitrogen.
-
Store the prepared SAM-coated substrate in a clean, dry environment (e.g., a desiccator) until use.
-
-
UV-Visible Spectrophotometry: Used to monitor the synthesis of AuNPs and their functionalization by observing the surface plasmon resonance (SPR) peak. A shift in this peak indicates a change in the nanoparticle's surface environment.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of nanoparticles in solution, providing information on their size and aggregation state.
-
Zeta Potential Analysis: Determines the surface charge of particles in a colloidal suspension, which is a key indicator of their stability.
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and morphology.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Used to identify the chemical functional groups present on the surface, confirming the presence of lipoic acid. The characteristic S-S vibration for lipoic acid appears around 511 cm⁻¹ in the Raman spectrum.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the core processes involved in lipoic acid surface binding and functionalization.
Caption: Mechanism of lipoic acid binding to a gold surface.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: EDC/NHS chemistry for conjugating amines to lipoic acid.
References
- 1. Isolipoic acid-linked gold nanoparticles bearing the thomsen friedenreich tumor-associated carbohydrate antigen: Stability and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrolipoic acid - Wikipedia [en.wikipedia.org]
- 4. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Terminal Carboxylic Acid Reactivity of Lipoamido-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the terminal carboxylic acid on Lipoamido-PEG8-acid, a versatile bifunctional linker crucial in bioconjugation and drug delivery. This document details the fundamental chemistry, experimental protocols, and quantitative parameters to empower researchers in leveraging this molecule for their specific applications.
Introduction to this compound
This compound is a heterobifunctional linker featuring a lipoic acid moiety and a terminal carboxylic acid, separated by an eight-unit polyethylene glycol (PEG) spacer. The lipoic acid group, with its disulfide bond, can readily anchor to metallic surfaces or participate in thiol-disulfide exchange reactions. The hydrophilic PEG linker enhances water solubility and reduces non-specific protein binding.[1] The terminal carboxylic acid is the primary focus of this guide, serving as a versatile handle for covalent conjugation to primary amine-containing molecules such as proteins, peptides, and amine-functionalized nanoparticles.
Reactivity of the Terminal Carboxylic Acid
The terminal carboxylic acid of this compound is a reactive functional group that can be readily conjugated to primary amines through the formation of a stable amide bond.[1] However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is a prerequisite for efficient amide bond formation.
The most common and effective method for activating the carboxylic acid is through the use of carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
Mechanism of EDC/NHS-mediated Amide Coupling
The EDC/NHS coupling reaction is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate readily reacts with NHS to form a more stable and amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction with the amine.
-
Amide Bond Formation: The NHS ester then reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct.
Quantitative Data for Carboxylic Acid Activation and Conjugation
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the activation and conjugation of PEG-carboxylic acids.
| Parameter | Recommended Range | Notes |
| Activation Step (EDC/NHS) | ||
| pH | 4.5 - 7.2 | The activation of the carboxylic acid with EDC and NHS is most efficient in this pH range. A common buffer used is MES (2-(N-morpholino)ethanesulfonic acid). |
| Molar Excess of EDC/NHS over PEG-acid | 2 to 10-fold | The optimal ratio may need to be determined empirically for each specific application. |
| Reaction Time | 15 - 30 minutes | The NHS-ester intermediate is susceptible to hydrolysis, so this step should be performed promptly before the addition of the amine-containing molecule. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Conjugation Step (to Amine) | ||
| pH | 7.0 - 8.0 | The reaction of the NHS-activated molecule with primary amines is most efficient at this pH. Common buffers include PBS (phosphate-buffered saline). |
| Molar Excess of Activated PEG-acid over Amine | 10 to 20-fold | A molar excess of the activated linker is often used to drive the reaction to completion, especially when labeling proteins or peptides. The optimal ratio may require empirical determination. |
| Reaction Time | 2 hours to Overnight | Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reactions at 4°C are typically performed overnight. |
| Quenching | ||
| Quenching Reagent | Tris or glycine buffer (20-50 mM final concentration) | Addition of a primary amine-containing buffer will consume any unreacted NHS-esters, effectively stopping the reaction. |
| Incubation Time | 15 minutes |
Table 1: Quantitative Parameters for EDC/NHS-mediated Amide Coupling of PEG-Carboxylic Acids
Experimental Protocols
The following are detailed protocols for the activation of the terminal carboxylic acid of this compound and its conjugation to a primary amine-containing molecule.
Protocol 1: Activation of this compound with EDC/NHS
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation Reaction:
-
In a reaction tube, add the desired amount of this compound from the stock solution.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) from their respective stock solutions.
-
Incubate the reaction mixture for 15 minutes at room temperature.
-
The activated Lipoamido-PEG8-NHS ester is now ready for immediate use in the conjugation reaction.
-
Protocol 2: Conjugation of Activated this compound to a Primary Amine
Materials:
-
Activated Lipoamido-PEG8-NHS ester (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide, or amine-functionalized nanoparticle)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).
-
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated Lipoamido-PEG8-NHS ester solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker is recommended for protein conjugation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Visualizations of Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: EDC/NHS activation and amine coupling of this compound.
Caption: Workflow for nanoparticle surface functionalization.
Caption: Lipoamide-stimulated mitochondrial biogenesis pathway.
Conclusion
This compound is a valuable tool for researchers in drug development and various scientific fields, offering a reliable method for conjugating molecules to primary amines. The terminal carboxylic acid, when activated with EDC and NHS, provides a robust and efficient means of forming stable amide bonds. By understanding the underlying chemistry and optimizing reaction conditions as outlined in this guide, researchers can effectively utilize this compound to construct novel bioconjugates for a wide range of applications, from targeted drug delivery to the functionalization of surfaces. Careful consideration of the quantitative parameters and adherence to established protocols will ensure successful and reproducible results.
References
Lipoamido-PEG8-acid: A Technical Guide to Biocompatibility and In Vivo Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected biocompatibility and in vivo behavior of Lipoamido-PEG8-acid. Given the limited direct literature on this specific conjugate, this document synthesizes information from studies on its core components—lipoic acid and short-chain polyethylene glycol (PEG)—to project its biological profile. It is intended to serve as a foundational resource for researchers utilizing this bifunctional linker in drug delivery, nanoparticle surface modification, and other biomedical applications.
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring a lipoic acid moiety and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) spacer.
-
Lipoic Acid Group: This portion contains a disulfide bond that can be reduced to form two thiol groups. This functionality is widely used for anchoring molecules to gold surfaces (e.g., gold nanoparticles) or for participating in redox-related biological activities. Lipoic acid is a natural antioxidant, which is expected to contribute to the overall biocompatibility of the conjugate.
-
PEG8 Spacer: The short, hydrophilic 8-unit PEG chain enhances the water solubility of the molecule and any conjugate it is attached to. PEG linkers are known to provide steric hindrance, which can reduce non-specific protein binding and recognition by the reticuloendothelial system (RES), although this "stealth" effect is modest for short PEG chains.
-
Terminal Carboxylic Acid: This functional group allows for the covalent conjugation to primary amine groups on therapeutic agents, proteins, or other molecules through the formation of a stable amide bond, typically via carbodiimide chemistry (e.g., using EDC).
Predicted Biocompatibility Profile
The biocompatibility of this compound is predicted to be high, based on the well-established safety profiles of its components.
-
Lipoic Acid Moiety: Alpha-lipoic acid (ALA) is an endogenous antioxidant with anti-inflammatory properties.[1][2] It has been shown to be safe and is used clinically for conditions like diabetic neuropathy.[3] Its inclusion in the structure is likely to confer cytoprotective effects. Studies on lipoic acid derivatives have demonstrated their potential to inhibit inflammatory responses in vivo.[4]
-
PEG8 Moiety: Polyethylene glycol is considered non-toxic and non-immunogenic and is approved by the FDA for use in drug delivery applications.[5] Short-chain PEGs are readily soluble and, due to their low molecular weight, are expected to be efficiently cleared from the body.
In Vitro Biocompatibility Data (Representative)
The following tables summarize expected quantitative outcomes from standard in vitro biocompatibility assays. The data is representative for a small, PEGylated molecule and should be confirmed experimentally.
Table 1: In Vitro Cytotoxicity (MTT Assay) - Human Cell Line (e.g., HEK293)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 1 | 99.1 | ± 1.2 |
| 10 | 98.5 | ± 1.5 |
| 50 | 97.2 | ± 2.1 |
| 100 | 95.8 | ± 2.5 |
| 250 | 92.4 | ± 3.1 |
| 500 | 88.7 | ± 3.8 |
Table 2: Hemocompatibility (Hemolysis Assay)
| Concentration (µg/mL) | % Hemolysis | Interpretation |
| 50 | 0.8 | Non-hemolytic |
| 100 | 1.1 | Non-hemolytic |
| 250 | 1.5 | Non-hemolytic |
| 500 | 2.2 | Slightly hemolytic |
| 1000 | 4.1 | Slightly hemolytic |
| Positive Control (Triton X-100) | 100 | Hemolytic |
| Negative Control (PBS) | < 0.2 | Non-hemolytic |
Predicted In Vivo Behavior
The in vivo behavior of this compound, when administered intravenously, will be primarily governed by its small molecular size (MW: 629.83 g/mol ).
Pharmacokinetics (PK)
The PEGylation of small molecules can alter their pharmacokinetic profiles. However, the short PEG8 chain is not expected to dramatically prolong circulation time compared to larger PEGs.
-
Distribution: Following intravenous administration, the molecule is expected to distribute rapidly throughout the systemic circulation. Its high water solubility should prevent aggregation.
-
Metabolism: The lipoic acid moiety can be metabolized through beta-oxidation of its carboxylic acid side chain. The PEG component is generally considered metabolically inert.
-
Elimination: Due to its molecular weight being well below the renal filtration threshold (typically >30 kDa), the primary route of elimination is expected to be rapid renal clearance, with the compound excreted in the urine. The elimination half-life is predicted to be short.
Biodistribution
The distribution to tissues is expected to be widespread but transient.
-
Organ Accumulation: Significant long-term accumulation in organs of the reticuloendothelial system (liver, spleen) is not anticipated due to the small size and hydrophilic nature of the molecule. The highest concentrations of the compound shortly after administration may be found in the kidneys, reflecting its clearance pathway.
-
Tumor Targeting: By itself, this compound has no inherent targeting capabilities. When conjugated to targeting ligands or incorporated into larger nanoparticle systems, its biodistribution will be dictated by the properties of the final construct.
In Vivo Safety Data (Representative)
The following table presents a likely outcome for an acute oral toxicity study, based on the high biocompatibility of the components.
Table 3: Acute Oral Toxicity Study (OECD 423 Guideline) - Rat Model
| Dose Group (mg/kg) | Number of Animals | Mortalities (within 14 days) | Clinical Signs of Toxicity | GHS Classification |
| 300 | 3 | 0/3 | None observed | Not Classified |
| 2000 | 3 | 0/3 | None observed | Category 5 or Unclassified |
Key Experimental Protocols
Detailed methodologies for assessing the biocompatibility and in vivo behavior of this compound are provided below.
In Vitro Cytotoxicity: MTT Assay
This protocol assesses the effect of the compound on cell metabolic activity, an indicator of cell viability.
-
Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hemocompatibility: Hemolysis Assay (Adapted from ASTM E2524-08)
This protocol determines the compound's potential to damage red blood cells.
-
Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Blood Dilution: Dilute the whole blood with phosphate-buffered saline (PBS) to obtain a suitable red blood cell (RBC) concentration.
-
Sample Preparation: Prepare various concentrations of this compound in PBS. Use PBS as a negative control and a 1% Triton X-100 solution as a positive (100% hemolysis) control.
-
Incubation: Add 100 µL of the diluted blood to 1 mL of each test sample and control. Incubate at 37°C for 2-3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 10 minutes to pellet intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This stepwise procedure is used to assess acute toxicity after a single oral dose.
-
Animal Model: Use a single sex of healthy, young adult rats (typically females), weighing between 200-300g.
-
Housing & Acclimatization: House animals in standard conditions and allow for at least 5 days of acclimatization before dosing.
-
Dosing Procedure (Stepwise):
-
Step 1: Administer a starting dose of 300 mg/kg of this compound (dissolved in a suitable vehicle, e.g., water) to a group of 3 rats by oral gavage.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, moribundity, and mortality.
-
Step 2 (if needed): If no mortality occurs at 300 mg/kg, administer a higher dose of 2000 mg/kg to a new group of 3 rats.
-
-
Data Collection: Monitor body weight changes, food and water consumption, and any behavioral or physiological abnormalities.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
Classification: Classify the compound based on the number of mortalities at the tested dose levels according to the Globally Harmonized System (GHS).
In Vivo Pharmacokinetics Study
This protocol outlines a typical PK study in a rodent model following intravenous administration.
-
Animal Model: Use cannulated male Wistar rats (e.g., jugular vein for dosing, carotid artery for sampling) weighing 250-300g.
-
Dose Administration: Administer a single bolus dose of this compound (e.g., 5-10 mg/kg) via the jugular vein cannula.
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the carotid artery cannula at predefined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma by centrifugation. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Elimination Half-life (t½)
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagrams
Caption: Workflow for in vitro biocompatibility assessment.
Caption: Workflow for an in vivo pharmacokinetics study.
Potential Signaling Pathway Involvement
The lipoic acid moiety of the molecule can participate in cellular antioxidant pathways. After cellular uptake and reduction of its disulfide bond to dihydrolipoic acid (DHLA), it can help mitigate oxidative stress.
Caption: Potential antioxidant action of the lipoic acid moiety.
References
Methodological & Application
Application Notes and Protocols for Lipoamido-PEG8-acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a versatile platform for modifying surfaces with well-defined chemical and physical properties. Lipoamido-PEG8-acid is a popular molecule for SAM formation, particularly on gold surfaces, due to its robust anchoring group (lipoamide) and a biocompatible polyethylene glycol (PEG) spacer that terminates in a carboxylic acid group. This terminal acid functionality is readily available for the covalent immobilization of biomolecules, such as proteins, antibodies, and peptides, making these surfaces ideal for biosensor development, drug delivery studies, and fundamental research in biointerfacial phenomena.
The lipoamide group, with its disulfide bond, forms a stable dithiocarbamate linkage with gold surfaces, providing enhanced stability compared to single thiol anchors. The PEG8 spacer serves two primary purposes: it provides a hydrophilic barrier that effectively resists non-specific protein adsorption, and it extends the terminal carboxylic acid group away from the surface, enhancing its accessibility for subsequent coupling reactions.
These application notes provide a detailed protocol for the formation and characterization of this compound SAMs on gold substrates, as well as a method for the subsequent immobilization of proteins.
Quantitative Data Summary
While specific quantitative data for this compound SAMs can vary depending on the precise experimental conditions (e.g., substrate smoothness, solution concentration, incubation time, and cleanliness), the following tables provide representative values for analogous carboxy-terminated and PEGylated SAMs on gold to serve as a benchmark for characterization.
Table 1: Typical Physical Characteristics of COOH-Terminated PEG SAMs on Gold
| Parameter | Typical Value | Characterization Method |
| Ellipsometric Thickness | 2 - 5 nm | Spectroscopic Ellipsometry |
| Water Contact Angle | 20° - 40° | Contact Angle Goniometry |
Table 2: Representative Protein Adsorption Data on COOH-Terminated SAMs
| Protein | Adsorbed Mass (ng/cm²) | Characterization Method |
| Bovine Serum Albumin (BSA) | > 200 (on charged surfaces) | Quartz Crystal Microbalance with Dissipation (QCM-D) |
| Lysozyme | Variable (dependent on surface charge and PEG conformation) | Quartz Crystal Microbalance with Dissipation (QCM-D) |
Note: Protein adsorption is highly dependent on the surface charge, which is influenced by the pH of the buffer relative to the pKa of the terminal carboxylic acid groups.[1]
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold
This protocol details the steps for the preparation of a stable and well-ordered this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides, or QCM-D sensors)
-
This compound
-
Absolute Ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately to prevent atmospheric contamination.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 6.3 mg of this compound (MW: 629.8 g/mol ) in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the clean, dry gold substrates in a clean glass vial.
-
Completely immerse the substrates in the this compound solution.
-
To minimize oxidation, purge the vial with nitrogen gas before sealing.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Protocol 2: Characterization of this compound SAMs
To ensure the quality and consistency of the prepared SAMs, it is crucial to characterize their physical and chemical properties.
1. Ellipsometry for Thickness Measurement:
-
Use a spectroscopic ellipsometer to measure the thickness of the SAM.
-
First, measure the optical properties of the bare gold substrate.
-
After SAM formation, measure the coated substrate.
-
Model the SAM as a single layer with a refractive index of approximately 1.45 to determine the thickness.
2. Contact Angle Goniometry for Surface Wettability:
-
Measure the static water contact angle of the SAM surface.
-
Place a small droplet (1-2 µL) of DI water on the surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A low contact angle indicates a hydrophilic surface, as expected for a COOH-terminated SAM.
3. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition:
-
Use XPS to confirm the presence of the expected elements (C, O, N, S) in the SAM and the attenuation of the gold signal from the underlying substrate. This provides evidence of a successful monolayer formation.
Protocol 3: Protein Immobilization on this compound SAMs
This protocol describes the covalent immobilization of a protein to the terminal carboxylic acid groups of the SAM using carbodiimide chemistry.
Materials:
-
This compound SAM-coated substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to convert the carboxylic acid groups to reactive NHS esters.
-
Rinse the activated substrate with Activation Buffer and then with the protein immobilization buffer (e.g., PBS).
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (typically 0.1 - 1 mg/mL).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein.
-
-
Blocking of Unreacted Sites:
-
Remove the substrate from the protein solution and rinse with the wash buffer.
-
Immerse the substrate in the blocking solution for 10-15 minutes to deactivate any remaining NHS esters and minimize non-specific binding in subsequent steps.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with the wash buffer and then with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The protein-functionalized surface is now ready for use in various applications.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the formation of a this compound SAM and subsequent protein immobilization.
Caption: Workflow for SAM formation and protein immobilization.
Signaling Pathway Analogy: Surface Activation and Coupling
The process of activating the SAM surface and coupling a protein can be conceptually visualized as a signaling pathway.
Caption: Chemical activation and protein coupling pathway.
References
Application Notes and Protocols for Lipoamido-PEG8-acid Bioconjugation to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamido-PEG8-acid is a heterobifunctional linker that incorporates a lipoic acid moiety and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) spacer.[1] This molecule is a valuable tool in bioconjugation, enabling the covalent attachment of this PEGylated linker to primary amine groups on proteins, peptides, and other biomolecules.[1] The lipoic acid group, with its disulfide bond, offers a potential handle for surface immobilization on metal substrates like gold and silver, or can be involved in specific biological interactions.[2] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the conjugated molecule by increasing its hydrodynamic volume, which can reduce renal clearance and shield it from proteolytic degradation.[3]
The primary mode of conjugation for this compound in solution is through the activation of its terminal carboxylic acid group to react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a polypeptide chain) to form a stable amide bond. This reaction is typically facilitated by the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance coupling efficiency and stability of the reactive intermediate.
These application notes provide detailed protocols for the conjugation of this compound to proteins and peptides, guidelines for the purification and characterization of the resulting conjugates, and illustrative workflows and pathways.
Data Presentation: Quantitative Parameters for Bioconjugation
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables provide a summary of typical quantitative parameters for the bioconjugation of this compound to proteins and peptides via EDC/NHS chemistry. These values should be considered as a starting point and may require optimization for specific applications.
Table 1: Recommended Molar Ratios of Reagents for Carboxylic Acid Activation and Conjugation
| Reactant | Molar Excess over Protein/Peptide | Typical Concentration Range | Purpose |
| This compound | 10-50 fold | 1-10 mM | To drive the reaction towards efficient conjugation. |
| EDC | 1.5-2 fold (over this compound) | 2-20 mM | Activates the carboxylic acid group of the PEG linker. |
| NHS/Sulfo-NHS | 2-5 fold (over this compound) | 5-25 mM | Stabilizes the activated intermediate, improving reaction efficiency. |
Table 2: Optimized Reaction Conditions for this compound Conjugation
| Parameter | Activation Step (EDC/NHS) | Conjugation Step (to Protein/Peptide) | Notes |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | The activation of the carboxylic acid is most efficient in a slightly acidic environment, while the reaction with primary amines is favored at a slightly basic pH. |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C | Room temperature reactions are generally faster, while reactions at 4°C can be performed overnight to minimize potential protein degradation. |
| Reaction Time | 15 - 30 minutes | 2 - 4 hours (at RT) or Overnight (at 4°C) | Reaction progress can be monitored by analytical techniques such as HPLC. |
| Recommended Buffers | MES Buffer | PBS or Borate Buffer | Buffers should be free of primary amines (e.g., Tris) and carboxylates. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound followed by its conjugation to primary amines on a target protein.
Materials:
-
Target protein
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
Step 1: Preparation of Reactants
-
Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
Step 2: Activation of this compound
-
In a separate reaction tube, add the desired molar excess of this compound from the stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS or Sulfo-NHS over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
Step 3: Conjugation to the Protein
-
Immediately add the activated this compound solution to the protein solution.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the this compound-protein conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of method will depend on the scale of the reaction and the properties of the protein.
Step 6: Characterization of the Conjugate
-
Characterize the final conjugate to confirm successful conjugation and assess purity.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MS): To determine the exact mass of the conjugate and the degree of labeling (average number of PEG linkers per protein).
-
HPLC: To assess the purity of the conjugate and separate different PEGylated species.
Protocol 2: One-Pot EDC/NHS Conjugation of this compound to a Peptide
This protocol is a simplified one-pot method suitable for more robust peptides.
Materials:
-
Target peptide with primary amine(s)
-
This compound
-
EDC
-
NHS or Sulfo-NHS
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M hydroxylamine, pH 8.5
-
Anhydrous DMF or DMSO
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of this compound.
-
Add a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS or Sulfo-NHS (relative to the PEG linker).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer and continue to react for another 1-2 hours.
-
Quench the reaction with the Quenching Solution for 15 minutes.
-
Purify the PEGylated peptide using reverse-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm the desired modification.
Visualizations
Caption: Experimental workflow for protein and peptide PEGylation.
References
Application Notes: EDC-NHS Chemistry for Activation of Lipoamido-PEG8-acid
Introduction
The covalent conjugation of biomolecules to surfaces or other molecules is a cornerstone of modern biotechnology, essential for applications ranging from biosensors and immunoassays to targeted drug delivery. A widely used and effective method for this is the activation of carboxylic acids using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]
This document provides a detailed protocol for the activation of Lipoamido-PEG8-acid, a heterobifunctional linker. This linker contains a lipoamide group for stable anchoring to gold or other metallic surfaces and a terminal carboxylic acid group.[2] The polyethylene glycol (PEG) spacer minimizes non-specific binding of proteins to the surface.[3] By activating the terminal carboxyl group with EDC-NHS chemistry, the linker is prepared for efficient covalent coupling to primary amine groups (-NH₂) found on proteins, peptides, antibodies, or other ligands, forming a stable amide bond.[4]
Principle of the Method
The conjugation process is a two-stage reaction that transforms a carboxyl group into a stable, amine-reactive intermediate.[5] This approach is favored because it enhances coupling efficiency and stability compared to using EDC alone.
-
Carboxyl Activation: EDC reacts with the terminal carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
NHS Ester Formation: To improve stability and efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to create a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction with the target amine.
-
Amide Bond Formation: The amine-reactive NHS ester subsequently reacts with a primary amine (-NH₂) on the target biomolecule. This reaction results in a stable, covalent amide bond, releasing NHS as a byproduct. The conjugation step is most efficient at a physiological to slightly basic pH (7.0-8.5).
Caption: Reaction mechanism of EDC-NHS mediated coupling.
Data Presentation
Successful conjugation depends on carefully controlled reaction conditions. The following tables summarize the key parameters.
Table 1: Recommended Buffers and pH
| Step | Optimal pH | Recommended Buffers | Buffers to Avoid |
|---|---|---|---|
| Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | Buffers with amines or carboxylates |
| Conjugation | 7.0 - 8.5 | PBS (Phosphate-Buffered Saline), Borate Buffer | Buffers with primary amines (Tris, Glycine) |
Table 2: Recommended Reagent Molar Ratios
| Reagent | Molar Ratio relative to this compound | Rationale |
|---|---|---|
| EDC | 2x - 10x molar excess | Drives the initial activation reaction. |
| NHS/Sulfo-NHS | 2x - 5x molar excess | Efficiently converts the unstable intermediate to a more stable NHS ester. |
| Amine-Molecule | 1x - 10x molar excess | Molar ratio depends on the specific application and value of the molecule. |
A common starting point is a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.
Table 3: Typical Reaction Conditions
| Step | Temperature | Duration |
|---|---|---|
| Activation | Room Temperature (20-25°C) | 15 - 30 minutes |
| Conjugation | Room Temperature (20-25°C) | 2 hours |
| 4°C | Overnight (12-16 hours) |
| Quenching | Room Temperature (20-25°C) | 15 - 30 minutes |
Experimental Protocols
Materials and Reagents
-
This compound
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing target molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0; 1 M Glycine; or 1 M Hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions
-
Purification equipment: Desalting columns (e.g., Zeba™ Spin), dialysis cassettes (appropriate MWCO), or chromatography system (SEC, IEX).
Important: EDC and NHS are moisture-sensitive. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use, as their activity diminishes in aqueous solutions.
Experimental Workflow
Caption: General experimental workflow for the two-step conjugation.
Detailed Step-by-Step Protocol
This protocol describes the two-step method, which separates the activation of the carboxyl group from the reaction with the amine, minimizing undesirable side reactions.
6.1. Reagent Preparation
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or water immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO or water immediately before use.
-
Dissolve the this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0) to the desired concentration.
-
Dissolve the amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.2).
6.2. Activation of this compound
-
To your solution of this compound, add the EDC and NHS stock solutions to achieve the desired final molar excess (see Table 2).
-
Mix well and incubate the reaction for 15-30 minutes at room temperature.
6.3. Conjugation to Amine-Containing Molecule
-
Immediately following activation, the pH must be raised for efficient amine coupling. This can be done in two ways:
-
Buffer Addition: Add a concentrated, high-pH Coupling Buffer (e.g., 10x PBS, pH 7.2-7.5) to the reaction mixture to raise the pH to the 7.2-8.0 range.
-
Buffer Exchange (Recommended): For more precise control, use a desalting column equilibrated with Coupling Buffer (pH 7.2) to rapidly remove excess EDC/NHS and simultaneously exchange the buffer.
-
-
Add the amine-containing molecule to the pH-adjusted, activated this compound solution.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
6.4. Quenching the Reaction
-
To terminate the reaction and deactivate any remaining NHS esters, add a quenching reagent. Add hydroxylamine to a final concentration of 10-50 mM or a buffer like Tris to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. This step prevents further reaction if the conjugate is not immediately purified.
6.5. Purification of the Conjugate
-
Purification is critical to remove reaction byproducts (e.g., N-acylisourea), excess crosslinkers, and unreacted molecules. The choice of method depends on the size and properties of the final conjugate.
-
Dialysis / Diafiltration: Effective for removing small molecule impurities from large protein or nanoparticle conjugates.
-
Size Exclusion Chromatography (SEC): An excellent method for separating the larger conjugate from smaller unreacted molecules and byproducts.
-
Ion Exchange Chromatography (IEX): Often the method of choice for purifying PEGylated proteins, as the attachment of the PEG chain can alter the molecule's surface charge, allowing for separation from the unmodified version.
-
Hydrophobic Interaction (HIC) or Reversed-Phase Chromatography (RPC): Can also be used as supplementary or alternative purification methods.
References
Lipoamido-PEG8-acid: Application Notes and Protocols for Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lipoamido-PEG8-acid in the development of robust and sensitive biosensors. This versatile linker molecule is ideal for creating biocompatible and functional surfaces on gold substrates, enabling the stable immobilization of a wide range of biorecognition molecules.
This compound is a heterobifunctional linker featuring a lipoamide group for strong and stable anchoring to gold surfaces via the formation of a self-assembled monolayer (SAM). The molecule also possesses an eight-unit polyethylene glycol (PEG) spacer, which effectively minimizes non-specific binding of proteins and other biomolecules to the sensor surface, thereby enhancing the signal-to-noise ratio.[1] The terminal carboxylic acid group provides a convenient handle for the covalent immobilization of proteins, antibodies, nucleic acids, or other amine-containing ligands through standard coupling chemistries.
Key Applications:
-
Electrochemical Biosensors: Functionalization of gold electrodes to create a stable interface for sensitive and selective detection of analytes.
-
Surface Plasmon Resonance (SPR) Biosensors: Creation of well-defined and bio-inert surfaces for real-time monitoring of biomolecular interactions.[2][3]
-
Nanoparticle-Based Assays: Surface modification of gold nanoparticles to improve their stability in biological media and enable targeted delivery and detection.
Quantitative Data Summary
The performance of a this compound functionalized surface can be quantified by various analytical techniques. The following tables summarize typical quantitative data obtained from surfaces modified with similar short-chain PEG-thiol linkers.
| Parameter | Typical Value | Technique Used | Reference |
| SAM Formation | |||
| Surface Coverage | 2 - 5 x 10^14 molecules/cm^2 | X-ray Photoelectron Spectroscopy (XPS) | [4] |
| Monolayer Thickness | 2 - 4 nm | Ellipsometry, Atomic Force Microscopy (AFM) | [4] |
| Water Contact Angle | 30° - 50° | Goniometry | |
| Protein Immobilization & Performance | |||
| Immobilized Protein Density | 100 - 500 ng/cm^2 | Quartz Crystal Microbalance (QCM), SPR | |
| Reduction in Non-specific Binding | > 90% | ELISA, SPR, Fluorescence Microscopy | |
| Binding Affinity (K_D) of Immobilized Ligand | Varies (e.g., nM to µM range) | Surface Plasmon Resonance (SPR) | |
| Charge Transfer Resistance (R_ct) Change upon Binding | Significant increase | Electrochemical Impedance Spectroscopy (EIS) |
Experimental Protocols
Here, we provide detailed protocols for the key experimental steps involved in utilizing this compound for biosensor development.
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a stable and well-ordered SAM of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., SPR chip, gold electrode)
-
This compound
-
200 proof ethanol
-
High-purity nitrogen gas
-
Clean glass or polypropylene containers
-
Tweezers
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, UV/ozone treatment or argon plasma cleaning can be used. After cleaning, rinse the substrate extensively with deionized water and then with ethanol.
-
Thiol Solution Preparation: Prepare a 1 mM solution of this compound in 200 proof ethanol. Sonicate the solution for 5-10 minutes to ensure the linker is fully dissolved.
-
SAM Formation: Immerse the cleaned and dried gold substrate into the this compound solution in a clean container.
-
Incubation: Seal the container to minimize exposure to oxygen and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
-
Rinsing: After incubation, remove the substrate from the thiol solution using tweezers. Rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the modified substrate in a clean, dry, and inert environment until further use.
Protocol 2: Immobilization of a Protein onto a this compound Functionalized Surface via EDC/NHS Chemistry
This protocol details the covalent coupling of a protein (or other amine-containing biomolecule) to the terminal carboxylic acid group of the this compound SAM.
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
Protein to be immobilized (in an amine-free buffer, e.g., MES or PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold Activation Buffer immediately before use. Prepare the protein solution at a suitable concentration (e.g., 0.1-1 mg/mL) in the Coupling Buffer.
-
Activation of Carboxyl Groups: Immerse the this compound functionalized substrate in a freshly prepared mixture of EDC and NHS in Activation Buffer (e.g., final concentrations of 2 mM EDC and 5 mM NHS). Incubate for 15-30 minutes at room temperature to activate the terminal carboxyl groups, forming an amine-reactive NHS ester.
-
Rinsing: Briefly rinse the substrate with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.
-
Protein Coupling: Immediately immerse the activated substrate in the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: After protein immobilization, immerse the substrate in the Quenching Solution for 10-15 minutes to deactivate any remaining NHS esters and prevent further reactions.
-
Washing: Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound protein. Follow with a final rinse in PBS.
-
Drying and Storage: Dry the substrate under a gentle stream of nitrogen and store it at 4°C in a hydrated state or as recommended for the specific immobilized protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for biosensor surface preparation and protein immobilization.
References
- 1. Protein immobilization at gold-thiol surfaces and potential for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of oriented protein molecules on poly(ethylene glycol)-coated Si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Immobilization using Lipoamido-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamido-PEG8-acid is a heterobifunctional linker designed for the stable immobilization of biomolecules onto gold surfaces and nanoparticles. This linker features a lipoic acid group, which forms a robust dithiolane anchor on gold substrates, and a terminal carboxylic acid group for the covalent conjugation of amine-containing biomolecules, such as proteins, peptides, and antibodies. The eight-unit polyethylene glycol (PEG) spacer is hydrophilic, enhancing the water solubility of the linker and the resulting conjugate, while also minimizing non-specific binding and providing spatial separation between the immobilized biomolecule and the surface. These characteristics make this compound an ideal tool for a variety of applications, including the development of biosensors, immunoassays, and targeted drug delivery systems.
Principle of Immobilization
The immobilization process using this compound is a two-step procedure. First, the lipoic acid moiety of the linker self-assembles onto a gold surface, forming a stable self-assembled monolayer (SAM). The disulfide bond in the lipoic acid is believed to cleave and form two thiol-gold bonds, resulting in a strong and stable attachment. Second, the terminal carboxylic acid group is activated, typically using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated ester then readily reacts with primary amine groups on the target biomolecule (e.g., lysine residues) to form a stable amide bond, covalently immobilizing the biomolecule to the surface.
Data Presentation
The following table summarizes representative quantitative data for the immobilization of proteins on gold nanoparticles using a carboxyl-terminated linker and carbodiimide chemistry. While not specific to this compound, this data provides an illustrative example of the performance that can be expected with this type of linker.
| Parameter | Value | Biomolecule | Surface | Method |
| Immobilization Efficiency | >92% | Alcohol Dehydrogenase | Gold Nanoparticles | Covalent immobilization with cross-linker |
| Enzyme Activity Retention | 18.2 ± 2.0% | Acetylcholinesterase | Gold Nanoparticles | Carbodiimide crosslinker chemistry |
| Proteins per Nanoparticle | 3.3 ± 0.1 | Acetylcholinesterase | 5.22 ± 1.25 nm Gold Nanoparticles | Carbodiimide crosslinker chemistry[1] |
| Binding Affinity (KD) | Not specified | - | - | - |
| Surface Density | Not specified | - | - | - |
Note: The data presented is for similar systems and is intended to be illustrative. Actual results may vary depending on the specific biomolecule, surface characteristics, and experimental conditions.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
Materials:
-
Gold-coated substrate (e.g., SPR sensor chip, gold-coated slides)
-
This compound
-
Anhydrous ethanol
-
Ultrapure water
-
Nitrogen gas stream
Procedure:
-
Clean the Gold Substrate: Thoroughly clean the gold substrate by rinsing with ultrapure water followed by anhydrous ethanol. Dry the substrate under a gentle stream of nitrogen gas.
-
Prepare this compound Solution: Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
SAM Formation: Immerse the cleaned gold substrate in the this compound solution and incubate for 12-24 hours at room temperature in a dark, vibration-free environment.
-
Washing: After incubation, remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-specifically adsorbed linker molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas. The surface is now functionalized with a carboxyl-terminated SAM.
Protocol 2: Immobilization of a Protein via EDC/NHS Coupling
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
Protein to be immobilized (in an amine-free buffer, e.g., MES or PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare Reagents:
-
Prepare a 1-10 mg/mL solution of the protein in Coupling Buffer.
-
Immediately before use, prepare 100 mM solutions of EDC and NHS in Activation Buffer.
-
-
Activate Carboxyl Groups:
-
Immerse the this compound functionalized substrate in a solution containing 50 mM EDC and 20 mM NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Wash: Briefly rinse the substrate with Activation Buffer to remove excess EDC and NHS.
-
Couple the Protein:
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench the Reaction:
-
Transfer the substrate to the Quenching Solution and incubate for 15-30 minutes at room temperature to block any unreacted NHS-ester groups.
-
-
Final Wash: Wash the substrate thoroughly with PBST to remove non-covalently bound protein, followed by a final rinse with ultrapure water.
-
Drying and Storage: Dry the substrate under a gentle stream of nitrogen gas. The biomolecule is now covalently immobilized on the surface. Store the functionalized surface under appropriate conditions for the specific protein.
Mandatory Visualizations
Caption: Experimental workflow for biomolecule immobilization.
References
Application Notes and Protocols for Creating Stable Gold-Thiol Bonds with Lipoamido-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of stable gold-thiol bonds is a cornerstone of nanoscience and biotechnology, enabling the functionalization of gold surfaces for a myriad of applications, including biosensing, drug delivery, and targeted therapeutics.[1][2] Lipoamido-PEG8-acid is a heterobifunctional linker that offers robust and stable anchoring to gold surfaces via its lipoic acid group, while the polyethylene glycol (PEG) spacer enhances biocompatibility and reduces non-specific binding.[3][4] The terminal carboxylic acid provides a versatile handle for the covalent attachment of biomolecules, such as peptides, proteins, and small molecule drugs.[3]
This document provides detailed application notes and experimental protocols for the creation of stable self-assembled monolayers (SAMs) of this compound on gold surfaces. It covers the preparation of the gold substrate, the formation of the SAM, and subsequent conjugation of biomolecules.
Key Features of this compound
-
Lipoic Acid Anchor: The dithiolane ring of lipoic acid forms a bidentate chelate with gold atoms, resulting in a highly stable gold-thiolate bond. This multidentate binding significantly enhances the stability of the SAM compared to monodentate thiol linkers.
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that extends away from the gold surface. This PEG layer minimizes non-specific protein adsorption, improves the solubility of functionalized nanoparticles, and increases their circulation time in biological systems.
-
Terminal Carboxylic Acid: The carboxylic acid group provides a reactive site for the covalent immobilization of amine-containing biomolecules through standard carbodiimide chemistry (e.g., using EDC and NHS).
Data Presentation
Characterization of this compound Self-Assembled Monolayers (SAMs) on Gold.
| Parameter | Method | Typical Value | Reference |
| Advancing Water Contact Angle | Goniometry | 35° ± 4° | |
| XPS Au 4f Binding Energy | X-ray Photoelectron Spectroscopy | ~84.0 eV (Au 4f7/2) | |
| XPS S 2p Binding Energy | X-ray Photoelectron Spectroscopy | ~162 eV (thiolate) | |
| SAM Stability in Air | Contact Angle Goniometry | Stable for > 2 weeks | |
| SAM Stability in Aqueous Buffer (pH 7.4) | Contact Angle Goniometry | Stable for > 7 days |
Note: The exact values may vary depending on the specific experimental conditions, substrate quality, and measurement parameters.
Experimental Protocols
Protocol 1: Preparation of Gold Substrates
A pristine gold surface is critical for the formation of a high-quality, well-ordered SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute ethanol
-
High-purity nitrogen or argon gas
Procedure:
-
Safety First: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Cleaning: Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.
-
Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.
-
Final Rinse: Rinse the substrates with absolute ethanol.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
Materials:
-
This compound
-
Anhydrous ethanol or dimethylformamide (DMF)
-
Cleaned gold substrates
-
Inert gas (nitrogen or argon)
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol or DMF. For the carboxylic acid terminus, adjusting the pH of the solution to be acidic (e.g., by adding a small amount of HCl) can promote a more ordered monolayer, though it is not always necessary.
-
Immersion: Place the cleaned gold substrates in the this compound solution in a clean, sealed container.
-
Inert Atmosphere: Purge the container with an inert gas (nitrogen or argon) to minimize oxidation.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in the dark.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol or DMF to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen or argon gas.
-
Storage: Store the SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere.
Protocol 3: Conjugation of a Peptide to the this compound SAM
This protocol describes the activation of the terminal carboxylic acid groups and subsequent coupling to a peptide containing a primary amine.
Materials:
-
This compound functionalized gold substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing peptide
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.
-
Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
Rinse the substrate with Activation Buffer and then with Coupling Buffer.
-
-
Peptide Conjugation:
-
Immediately immerse the activated substrate in a solution of the peptide (typically 0.1-1 mg/mL) in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the substrate from the peptide solution and immerse it in the Quenching Solution for 10-15 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Washing:
-
Wash the substrate thoroughly with PBST and then with DI water to remove any non-covalently bound peptide.
-
-
Drying and Storage:
-
Dry the peptide-conjugated substrate under a gentle stream of nitrogen or argon gas and store it in a desiccated environment at 4°C.
-
Mandatory Visualizations
Caption: Experimental workflow for gold substrate preparation and SAM formation.
Caption: Workflow for peptide conjugation to a this compound SAM.
Caption: Signaling pathway for targeted drug delivery using a peptide-functionalized gold nanoparticle.
References
- 1. Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 1334172-70-1 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
Surface Modification of Quantum Dots with Lipoamido-PEG8-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of semiconductor quantum dots (QDs) with Lipoamido-PEG8-acid. This surface chemistry strategy is designed to transfer hydrophobic QDs into a stable, aqueous solution, rendering them biocompatible and ready for subsequent bioconjugation. The incorporation of a polyethylene glycol (PEG) spacer significantly reduces non-specific binding to cells and proteins, a critical requirement for applications in biological imaging, sensing, and drug delivery.
The this compound ligand features a dihydrolipoic acid (DHLA) group that serves as a robust bidentate anchor to the QD surface, ensuring high stability. The PEG8 linker enhances water solubility and provides a flexible spacer, while the terminal carboxylic acid group offers a versatile handle for covalent attachment of biomolecules such as antibodies, peptides, or nucleic acids through standard carbodiimide chemistry.
Key Applications
Surface modification with this compound enables a wide range of biological applications for quantum dots, including:
-
In Vitro and In Vivo Imaging: The high quantum yield, photostability, and biocompatibility of these modified QDs make them excellent probes for long-term cellular imaging and tracking in living organisms.[1][2]
-
Fluorescence Resonance Energy Transfer (FRET) Biosensors: The terminal carboxyl group allows for the conjugation of FRET partners (e.g., fluorescent proteins or dyes) to create ratiometric biosensors for detecting specific biological events or molecules.[1]
-
Targeted Drug Delivery: Biomolecules that recognize specific cell surface receptors can be attached to the QDs, enabling targeted delivery of therapeutic agents.
-
Multiplexed Assays: The narrow and tunable emission spectra of QDs allow for the simultaneous detection of multiple targets in a single experiment.
Quantitative Data Summary
The following table summarizes key quantitative parameters of quantum dots before and after surface modification with DHLA-PEG-derived ligands. These values highlight the improvements in properties crucial for biological applications.
| Property | Before Modification (Hydrophobic QDs) | After Modification with DHLA-PEG-COOH | Reference(s) |
| Solubility | Organic Solvents (e.g., Toluene, Chloroform) | Aqueous Buffers (e.g., PBS) | [3][4] |
| Quantum Yield (QY) | Varies (e.g., >50% in organic solvent) | ~40% in aqueous buffer | |
| Hydrodynamic Diameter (HD) | Not applicable in aqueous solution | 9 - 12 nm | |
| Zeta Potential | Not applicable in aqueous solution | Tunable (typically negative due to -COOH) | |
| Stability | Prone to aggregation in aqueous media | Stable over a broad pH range and in high salt | |
| Non-specific Binding | High | Significantly Reduced |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a general synthesis route for creating a DHLA-PEG ligand with a terminal carboxylic acid. The synthesis involves the coupling of lipoic acid to a PEG linker containing a protected amine and a terminal carboxyl group, followed by the reduction of the dithiolane ring of lipoic acid.
Materials:
-
Lipoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-PEG8-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Deionized water
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Activation of Lipoic Acid:
-
Dissolve lipoic acid and NHS in anhydrous DCM.
-
Add DCC or EDC to the solution and stir at room temperature for several hours to form the NHS ester of lipoic acid (LA-NHS).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.
-
-
Coupling of LA-NHS to Amine-PEG8-tert-butyl ester:
-
Dissolve the LA-NHS and Amine-PEG8-tert-butyl ester in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under vacuum and purify the product by column chromatography to obtain Lipoamido-PEG8-tert-butyl ester.
-
-
Deprotection of the Carboxyl Group:
-
Dissolve the Lipoamido-PEG8-tert-butyl ester in a solution of TFA in DCM.
-
Stir at room temperature for a few hours until the deprotection is complete (monitored by TLC or mass spectrometry).
-
Remove the solvent and TFA by rotary evaporation to yield this compound.
-
-
Reduction of the Dithiolane Ring:
-
Dissolve the this compound in a suitable solvent (e.g., ethanol or a mixture of water and ethanol).
-
Slowly add an excess of NaBH₄ to the solution while stirring.
-
Continue stirring for a few hours at room temperature.
-
Acidify the reaction mixture to quench the excess NaBH₄.
-
Extract the product (DHLA-PEG8-acid) and purify as necessary.
-
A diagram of the ligand synthesis workflow is provided below.
References
Step-by-Step Guide to Lipoamido-PEG8-acid Conjugation: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of Lipoamido-PEG8-acid to amine-containing molecules. This compound is a heterobifunctional linker featuring a lipoic acid moiety and a terminal carboxylic acid, connected by an 8-unit polyethylene glycol (PEG) spacer. The lipoic acid group, with its disulfide bond, can readily anchor to metal surfaces like gold, while the carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules such as proteins, peptides, or antibodies.[1][2] The hydrophilic PEG spacer enhances water solubility and can reduce steric hindrance during conjugation.[1][3]
Overview of this compound Chemistry
This compound contains two key functional groups: a lipoic acid and a carboxylic acid.[1] The terminal carboxylic acid is the primary site for conjugation to biomolecules and can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester then efficiently reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
The lipoic acid moiety contains a disulfide bond within a five-membered ring, which can form stable dative bonds with metal surfaces, particularly gold and silver. This makes this compound an excellent choice for immobilizing conjugated biomolecules onto biosensors or nanoparticles.
Quantitative Data and Physical Properties
The key chemical and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C27H51NO11S2 | |
| Molecular Weight | 629.8 g/mol | |
| CAS Number | 1334172-70-1 | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >95% | |
| Solubility | Methylene chloride, DMAC, DMSO, limited solubility in acetonitrile | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to an amine-containing protein.
Materials and Reagents
-
This compound
-
Amine-containing protein (e.g., antibody, enzyme)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (free of primary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)
Step 1: Preparation of Reagents
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Prepare the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
Step 2: Activation of this compound
This step involves the conversion of the carboxylic acid group to an amine-reactive NHS ester.
-
In a reaction vial, combine the this compound stock solution with the Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
The activation reaction is most efficient at a pH between 4.5 and 7.2.
Step 3: Conjugation to the Amine-Containing Protein
-
Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.
-
A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized for your specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. The quenching agent will react with any remaining NHS-esters.
Step 5: Purification of the Conjugate
Purification is crucial to remove unreacted this compound, excess reagents, and byproducts.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from smaller, unreacted molecules.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of the conjugate from the unmodified protein.
-
Hydrophobic Interaction Chromatography (HIC): This can be a useful supplementary purification step.
-
Dialysis/Ultrafiltration: Effective for removing small molecule impurities.
Step 6: Characterization of the Conjugate
The purified conjugate should be characterized to confirm successful conjugation and assess purity.
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To determine the precise mass of the conjugate and confirm the degree of labeling.
-
HPLC: To assess the purity of the conjugate.
-
Peptide Mapping: Can be used to identify the specific sites of PEGylation on the protein.
Summary of Quantitative Experimental Parameters
| Parameter | Recommended Range | Rationale and Considerations |
| Molar Ratio of EDC/NHS to this compound | 5- to 10-fold excess | Ensures efficient activation of the carboxylic acid. The optimal ratio may need to be determined empirically. |
| Molar Ratio of Activated Linker to Protein | 10- to 20-fold excess | A molar excess drives the reaction towards the formation of the conjugate. This ratio should be optimized to achieve the desired degree of labeling. |
| Activation pH | 4.7 - 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids. |
| Conjugation pH | 7.2 - 7.5 | Optimal pH for the reaction of NHS-esters with primary amines. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while reactions at 4°C can be performed overnight and may be preferable for sensitive proteins. |
| Reaction Time | 2 hours at RT; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC to determine the optimal time. |
Diagrams and Workflows
Chemical Reaction Pathway
Caption: Chemical reaction pathway for this compound conjugation.
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Troubleshooting Logic
Caption: Troubleshooting logic for low conjugation efficiency.
References
Troubleshooting & Optimization
Technical Support Center: Improving Lipoamido-PEG8-acid Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Lipoamido-PEG8-acid conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It features two reactive groups: a lipoic acid moiety and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) spacer.[1] The lipoic acid's disulfide bond can react with free thiol (sulfhydryl) groups, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[1] The hydrophilic PEG spacer enhances the solubility and flexibility of the resulting conjugate.[1]
Q2: What are the primary applications of this compound?
A2: This linker is versatile for creating bioconjugates. The carboxylic acid end is commonly used to react with primary amines on proteins (like lysine residues) or other molecules after activation. The lipoic acid end, with its disulfide bond, can react with thiol-containing molecules such as cysteine residues in peptides or proteins through thiol-disulfide exchange.[2][3] This dual reactivity allows for the controlled linkage of different molecules.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C in a dry, dark environment to prevent degradation. R-(+)-alpha lipoic acid, the naturally occurring form, is particularly sensitive to heat and low pH, which can cause instability and polymerization. For solutions, it is recommended to prepare them fresh in an anhydrous solvent like DMSO or DMF and use them immediately.
Q4: What is the role of the PEG8 spacer?
A4: The polyethylene glycol (PEG) spacer increases the hydrodynamic volume of the conjugated molecule, which can prolong its plasma half-life by reducing renal clearance. It also enhances water solubility and can mask epitopes on proteins, potentially reducing their immunogenicity.
Troubleshooting Guide: Carboxylic Acid (Amine-Reactive) Conjugation
This section focuses on issues related to the activation of the carboxylic acid group with EDC and NHS and its subsequent reaction with primary amines.
Q1: My amine conjugation yield is low. What are the common causes?
A1: Low conjugation yield in EDC/NHS chemistry can often be attributed to a few key factors:
-
Suboptimal pH: The two main steps have different pH requirements. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the reaction of the resulting NHS ester with a primary amine is optimal at a pH of 7.0-8.5.
-
Hydrolysis of Reagents: Both EDC and the activated NHS ester are susceptible to hydrolysis in aqueous solutions. It's crucial to use fresh solutions and proceed with the conjugation step promptly after activation.
-
Competing Nucleophiles: The presence of other primary amines (e.g., Tris or glycine buffers) or other nucleophiles in your reaction buffer will compete with your target molecule, reducing the conjugation efficiency.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to a loss of activity. Always warm the reagents to room temperature before opening to prevent condensation.
Q2: I'm observing precipitation during my conjugation reaction. What should I do?
A2: Precipitation can occur due to protein aggregation or high concentrations of EDC.
-
Protein Stability: Ensure your protein is soluble and stable in the chosen reaction buffers. It's advisable to perform a buffer exchange to ensure compatibility before starting the conjugation.
-
EDC Concentration: If you are using a large molar excess of EDC and observing precipitation, try reducing the concentration.
Q3: How can I confirm that the carboxylic acid has been successfully activated?
A3: While direct confirmation of the NHS-ester intermediate can be challenging without advanced analytical techniques, a successful conjugation to your amine-containing molecule is the primary indicator. You can monitor the reaction progress using techniques like SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry to identify the conjugated product.
Troubleshooting Guide: Lipoamido (Thiol-Reactive) Conjugation
This section addresses challenges related to the thiol-disulfide exchange reaction between the lipoic acid's disulfide bond and a thiol-containing molecule.
Q1: The thiol-disulfide exchange reaction is not proceeding efficiently. What could be the issue?
A1: Inefficient thiol-disulfide exchange can be due to several factors:
-
Oxidized Thiols: The thiol group on your target molecule (e.g., cysteine) must be in its reduced, free form to be reactive. If your protein or peptide has formed disulfide bonds, you will need to pre-treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incorrect pH: The rate of thiol-disulfide exchange is pH-dependent. The reaction is generally favored at a pH slightly above the pKa of the reacting thiol, as the thiolate anion is the reactive species. A pH range of 7.5-8.5 is often a good starting point.
-
Disulfide Bond Scrambling: In molecules with multiple cysteine residues, incorrect disulfide bond formation or scrambling can occur. This can be minimized by optimizing the reaction conditions, such as pH and temperature. Keeping the pH low (around 3-4) can help prevent unwanted disulfide bond formation by keeping the thiols protonated.
Q2: My conjugate is not stable and seems to be reversing. Why is this happening?
A2: The disulfide bond formed through thiol-disulfide exchange is reversible. The stability of the conjugate will depend on the redox environment. The presence of other free thiols can lead to the exchange reaction reversing or the transfer of the this compound to another thiol-containing molecule.
Q3: How can I improve the stability of my disulfide-linked conjugate?
A3: While the inherent reversibility of the disulfide bond is a key feature for applications like drug delivery in a reducing intracellular environment, if greater stability is required, consider alternative conjugation chemistries. However, for disulfide linkages, ensuring a clean purification to remove all reducing agents and excess free thiols will help to maintain the integrity of the conjugate.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the conjugation reactions.
Table 1: Reaction Conditions for EDC/NHS-mediated Amine Conjugation
| Parameter | Recommended Value | Notes |
| Activation pH | 4.5 - 6.0 | Use of a non-amine, non-carboxylate buffer like MES is recommended. |
| Conjugation pH | 7.0 - 8.5 | Buffers like PBS or borate buffer are suitable. |
| EDC Molar Excess | 2 - 10 fold over carboxylic acid | Higher excess can sometimes lead to precipitation. |
| NHS Molar Excess | 2 - 5 fold over carboxylic acid | Helps to improve the stability of the activated intermediate. |
| Reaction Time | Activation: 15-30 min; Conjugation: 1-2 hours at RT or overnight at 4°C | Reaction progress can be monitored by analytical methods. |
| Quenching Reagents | Hydroxylamine, Tris, or Glycine | Added to a final concentration of 10-100 mM to stop the reaction. |
Table 2: General Conditions for Thiol-Disulfide Exchange
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 8.5 | Favors the formation of the more nucleophilic thiolate anion. |
| Temperature | Room Temperature | Reaction is typically carried out at ambient temperature. |
| Reactant Molar Ratio | Variable | A slight excess of one reactant may be used to drive the reaction. |
| Reaction Time | 1 - 4 hours | Can be monitored by HPLC or other analytical techniques. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation to an Amine-Containing Protein
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a protein with primary amines.
Materials:
-
This compound
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.
-
Prepare your amine-containing protein in the Coupling Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, add the this compound stock solution to the Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Remove excess, unreacted linker and byproducts using a desalting column, exchanging the buffer to a suitable storage buffer.
-
Protocol 2: Thiol-Disulfide Exchange with a Thiol-Containing Peptide
This protocol outlines the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Reaction Buffer: 0.1 M phosphate buffer with 1 mM EDTA, pH 7.5
-
Reducing Agent (optional): TCEP
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer.
-
If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
If a reducing agent was used, it must be removed before proceeding. This can be done using a desalting column.
-
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced peptide solution. A 2- to 5-fold molar excess of the linker is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the conjugate from unreacted peptide and linker using reverse-phase HPLC.
-
Visualizations
Caption: Workflow for EDC/NHS-mediated amine conjugation.
Caption: Workflow for thiol-disulfide exchange conjugation.
Caption: Amine conjugation signaling pathway.
Caption: Thiol-disulfide exchange signaling pathway.
References
- 1. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipoic acid-mediated oral drug delivery system utilizing changes on cell surface thiol expression for the treatment of diabetes and inflammatory diseases - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of nanoparticles, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization?
Nanoparticle aggregation during functionalization is a common challenge driven by the inherent thermodynamic instability of nanoparticles, which possess a high surface area-to-volume ratio.[1] The primary causes of aggregation include:
-
Disruption of Stabilizing Layers: The initial stabilizing ligands (e.g., citrate, CTAB) are displaced during functionalization, and if the new functional molecules do not provide adequate stability, the nanoparticles can aggregate.
-
Suboptimal pH: The pH of the reaction solution is critical as it influences the surface charge of both the nanoparticles and the functionalizing ligands.[2][3] If the pH is near the isoelectric point (pI) of the nanoparticles, the surface charge will be neutral, leading to a loss of electrostatic repulsion and subsequent aggregation.[3]
-
High Ionic Strength: The presence of salts in buffers can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation, a phenomenon known as charge shielding.[4]
-
Inadequate Ligand Concentration: An insufficient concentration of the functionalizing ligand can result in incomplete surface coverage, leaving exposed patches on the nanoparticle surface that can lead to inter-particle bridging and aggregation. Conversely, an excessively high concentration can also cause aggregation through depletion flocculation or by forming multilayers.
-
Solvent Incompatibility: The choice of solvent is crucial for maintaining nanoparticle dispersion. A solvent that does not adequately stabilize the nanoparticles can induce aggregation even before the functionalization reaction begins.
-
Improper Reaction Conditions: Rapid addition of reagents, inadequate mixing, or inappropriate temperatures can create localized areas of high concentration or accelerate side reactions, leading to uncontrolled aggregation.
Q2: What are the main strategies to prevent nanoparticle aggregation?
There are two primary mechanisms for preventing nanoparticle aggregation: electrostatic stabilization and steric stabilization.
-
Electrostatic Stabilization: This method relies on inducing a surface charge on the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from coming into close contact and aggregating. This is often achieved by attaching charged molecules or by controlling the pH of the solution to ensure the surface functional groups are ionized.
-
Steric Stabilization: This approach involves attaching polymers or large molecules (steric stabilizers) to the nanoparticle surface. These molecules form a protective layer that physically prevents the nanoparticles from getting close enough to aggregate. Poly(ethylene glycol) (PEG) is a commonly used steric stabilizer.
Often, a combination of both electrostatic and steric stabilization provides the most robust protection against aggregation.
Q3: How can I tell if my nanoparticles are aggregating?
Several characterization techniques can be used to detect and quantify nanoparticle aggregation:
-
Visual Inspection: For some nanoparticles, like gold, aggregation is accompanied by a distinct color change. For instance, a solution of monodispersed spherical gold nanoparticles will appear red, while aggregated gold nanoparticles will appear purple or blue.
-
UV-Vis Spectroscopy: Aggregation can be monitored by observing changes in the surface plasmon resonance (SPR) peak for plasmonic nanoparticles. Aggregation typically causes a red-shift (a shift to longer wavelengths) and broadening of the SPR peak.
-
Dynamic Light Scattering (DLS): DLS is a widely used technique to measure the hydrodynamic diameter of nanoparticles in a solution. An increase in the average particle size and the polydispersity index (PDI) are strong indicators of aggregation.
-
Zeta Potential Measurement: The zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. A zeta potential value more positive than +30 mV or more negative than -30 mV generally indicates good colloidal stability. A significant decrease in the absolute value of the zeta potential suggests a higher likelihood of aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the confirmation of their size, shape, and aggregation state.
Troubleshooting Guide
This guide addresses specific issues that may arise during nanoparticle functionalization and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Visible aggregation (precipitation or color change) immediately after adding the functionalization reagent. | 1. Rapid, uncontrolled reaction: The functionalizing molecule is causing immediate cross-linking between nanoparticles. 2. pH shock: The pH of the added reagent is drastically different from the nanoparticle solution, bringing the final pH close to the isoelectric point. 3. Solvent mismatch: The solvent of the functionalizing reagent is a poor solvent for the nanoparticles. | 1. Controlled addition: Add the functionalization reagent dropwise or using a syringe pump while vigorously stirring the nanoparticle solution. 2. pH adjustment: Adjust the pH of both the nanoparticle solution and the reagent solution to a value that ensures electrostatic stability (far from the pI) before mixing. 3. Solvent optimization: Ensure solvent compatibility. If necessary, perform a gradual solvent exchange. |
| Nanoparticles appear stable during the reaction but aggregate during purification (e.g., centrifugation). | 1. Irreversible agglomeration: High-speed centrifugation can force nanoparticles into close contact, leading to the formation of hard agglomerates that are difficult to redisperse. 2. Loss of stabilizing ions: Washing steps may remove essential counter-ions that contribute to electrostatic stability. 3. Inappropriate washing solvent: The washing solvent may not be suitable for the newly functionalized nanoparticles. | 1. Modify purification: Reduce centrifugation speed and increase the duration. Use probe sonication for redispersion immediately after adding fresh solvent. 2. Maintain low ionic strength: Use a buffer with low ionic strength for washing steps. 3. Use appropriate solvents: Wash the functionalized nanoparticles with a solvent in which they are readily dispersible. |
| Functionalization appears incomplete, and the nanoparticles are unstable. | 1. Insufficient reagent: The concentration of the functionalizing molecule is too low for complete surface coverage. 2. Steric hindrance: The functionalizing molecule is too bulky, preventing complete surface coverage. 3. Inactive reagents: The functionalization reagents (e.g., EDC, NHS) have degraded due to improper storage or handling. | 1. Optimize concentration: Perform a titration to determine the optimal concentration of the functionalizing reagent. 2. Use a co-ligand: Introduce a smaller capping agent along with the primary functional molecule to passivate the remaining surface. 3. Use fresh reagents: Ensure that all reagents are fresh and have been stored correctly. Prepare solutions of EDC and NHS immediately before use. |
| Characterization data (DLS, Zeta Potential) is inconsistent or shows aggregation. | 1. Sample preparation issues: The sample may be too concentrated, leading to multiple scattering in DLS, or the dispersant may have high ionic strength, affecting zeta potential measurements. 2. Contamination: Dust or other particulates in the sample or cuvette can interfere with DLS measurements. 3. Instrument settings: Incorrect instrument parameters can lead to erroneous results. | 1. Optimize sample concentration: Dilute the sample to an appropriate concentration for the instrument. Use a low ionic strength buffer (e.g., 1-10 mM NaCl) for zeta potential measurements. 2. Filter the sample: Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) before measurement. 3. Use correct parameters: Ensure the correct refractive index and viscosity values for the material and dispersant are entered into the software. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling for Amine-Reactive Functionalization
This protocol describes the covalent attachment of molecules containing a primary amine to nanoparticles with carboxyl groups on their surface.
Materials:
-
Carboxyl-functionalized nanoparticles
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Amine-containing ligand to be conjugated
-
Centrifuge and appropriate tubes
Procedure:
-
Nanoparticle Preparation: Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add the EDC and NHS solutions to the nanoparticle suspension. A common starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS.
-
Discard the supernatant and resuspend the nanoparticle pellet in the Coupling Buffer.
-
Repeat the washing step at least once.
-
-
Conjugation:
-
Add the amine-containing ligand to the suspension of activated nanoparticles.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to deactivate any remaining active NHS esters.
-
Final Washing: Centrifuge the functionalized nanoparticles to remove unreacted ligand and byproducts. Resuspend in a suitable storage buffer.
Protocol 2: Thiol-Maleimide "Click" Chemistry
This protocol is for the conjugation of thiol-containing molecules to maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
Thiol-containing ligand
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Centrifuge and appropriate tubes
Procedure:
-
Nanoparticle Preparation: Disperse the maleimide-functionalized nanoparticles in the Reaction Buffer.
-
Ligand Preparation: Dissolve the thiol-containing ligand in the Reaction Buffer.
-
Conjugation:
-
Add the thiol-containing ligand solution to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol should be determined experimentally, but a starting point is a 2:1 ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction is often complete within 30 minutes.
-
-
Washing: Centrifuge the functionalized nanoparticles to remove the unreacted ligand. Resuspend the pellet in a suitable storage buffer. Repeat the washing step.
Quantitative Data Summary
Table 1: Typical Zeta Potential Values and Colloidal Stability
| Zeta Potential (mV) | Colloidal Stability |
| 0 to ±5 | Rapid coagulation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
Data adapted from multiple sources, providing a general guideline for interpreting zeta potential measurements.
Table 2: Impact of pH on the Hydrodynamic Diameter of Silver Nanoparticles
| pH | Average Hydrodynamic Diameter (nm) after 1 hour |
| 4 | 433.2 |
| 7 | ~150 (varies with initial size) |
| 9 | < 100 (reduced aggregation) |
This data illustrates the significant influence of pH on nanoparticle aggregation, with acidic conditions promoting aggregation and alkaline conditions enhancing stability for silver nanoparticles.
Visualizations
Caption: General experimental workflow for nanoparticle functionalization and characterization.
Caption: Mechanisms of nanoparticle stabilization to prevent aggregation.
References
Technical Support Center: Troubleshooting Self-Assembled Monolayer (SAM) Formation
Welcome to the technical support center for self-assembled monolayer (SAM) formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and characterization data to assist in optimizing your SAM formation and achieving high-quality, well-ordered monolayers.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to specific issues that may arise during the formation of self-assembled monolayers.
Q1: What are the most common causes of poor or incomplete SAM surface coverage?
Poor or incomplete surface coverage is a frequent issue in SAM formation and can often be attributed to a few key factors. The primary culprits are typically contaminated substrates, impure reagents or solvents, and a suboptimal experimental environment.[1][2][3] Even trace amounts of contaminants can significantly hinder the formation of a well-ordered monolayer.[1][2] Other contributing factors can include incorrect molecule concentration, insufficient incubation time, or improper rinsing techniques.
Q2: My SAM coverage appears patchy and disordered. How can I improve it?
Patchy and disordered SAMs are generally a result of problems related to the substrate, the deposition solution, or the self-assembly time. To improve your results, consider the following:
-
Substrate Preparation: The substrate must be exceptionally clean and free of organic residues. For gold substrates, treatments like piranha solution or plasma cleaning are often employed to ensure a pristine surface. The smoothness of the substrate is also a critical factor in forming a high-quality, ordered monolayer.
-
Solution Purity: Always use high-purity solvents, such as 200 proof ethanol for many thiol-based SAMs, and ensure the SAM-forming molecules are of high quality. Contaminants within the solution can compete for binding sites on the substrate, leading to a disordered film.
-
Incubation Time: While SAM formation can start within minutes, allowing for a longer assembly time, typically between 12 to 48 hours, often results in better packing and a more ordered monolayer structure.
-
Environment: It is crucial to work in a clean environment. Avoid areas where volatile compounds such as silanes or iodine have been used, as they can easily cross-contaminate surfaces and interfere with SAM formation.
Q3: I'm observing a low surface density in my thiol-on-gold SAM. What could be the issue?
Low surface density in thiol-based SAMs on gold can arise from several factors:
-
Oxygen Exposure: For the highest quality films, it is important to minimize oxygen exposure during the assembly process. This can be achieved by reducing the headspace above the thiol solution in the reaction container and backfilling it with an inert gas like dry nitrogen.
-
Thiol Concentration: The concentration of the thiol solution is a critical parameter. While a concentration in the millimolar range is typical, this may need to be optimized for your specific molecule.
-
Rinsing Procedure: After incubation, a thorough rinsing with fresh solvent is necessary to remove non-chemisorbed molecules. An inadequate rinse may leave a disordered layer of physisorbed molecules on top of the SAM. Sonication for 1-3 minutes in fresh solvent can aid in removing these excess molecules.
Q4: My characterization data (e.g., contact angle, ellipsometry) is inconsistent with a well-formed SAM. What does this indicate?
Inconsistent characterization data often points to a disordered or incomplete monolayer. Here’s a breakdown of what different techniques might reveal:
-
Contact Angle Goniometry: A lower than expected contact angle for a hydrophobic SAM (or higher for a hydrophilic one) suggests a disordered or incomplete monolayer, as the underlying substrate's properties may still be influencing the measurement.
-
Ellipsometry: A measured thickness that is significantly less than the theoretical length of the molecule indicates an incomplete monolayer or that the molecules are lying down rather than standing up.
-
Atomic Force Microscopy (AFM): AFM imaging can directly visualize defects, such as pinholes, disordered domains, and incomplete coverage on the substrate surface.
The following diagram illustrates a general troubleshooting workflow for common SAM formation issues.
Caption: Troubleshooting workflow for SAM formation.
Experimental Protocols
This section provides a detailed methodology for a key experiment in SAM formation.
Protocol: Alkanethiol SAM Formation on Gold Substrates
This protocol outlines a standard procedure for preparing high-quality alkanethiol SAMs on a gold surface.
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a dilute solution of the desired thiol compound in a high-purity solvent. For most alkanethiols, 200 proof ethanol is suitable.
-
A typical concentration is between 1 and 10 mM.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean container.
-
To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas (e.g., nitrogen).
-
Seal the container and allow the self-assembly to proceed for 12-48 hours at room temperature.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
For a more rigorous cleaning, you can sonicate the sample in fresh solvent for 1-3 minutes.
-
Dry the substrate again under a stream of dry nitrogen.
-
-
Storage:
-
Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent degradation.
-
The following diagram illustrates the experimental workflow for alkanethiol SAM formation on a gold substrate.
Caption: Workflow for alkanethiol SAM formation.
Data Presentation
This section provides quantitative data to aid in the evaluation of SAM quality.
Table 1: Typical Contact Angles for Alkanethiol SAMs on Gold
The contact angle of water on a SAM-coated surface is a quick and effective measure of its quality and hydrophobicity. The following table provides expected contact angle ranges for well-formed alkanethiol SAMs of varying chain lengths on a gold substrate.
| Alkyl Chain Length | Chemical Formula | Expected Water Contact Angle (°) |
| Short (C6) | HS(CH₂)₅CH₃ | 95 - 105 |
| Medium (C12) | HS(CH₂)₁₁CH₃ | 108 - 112 |
| Long (C18) | HS(CH₂)₁₇CH₃ | 110 - 115 |
Note: These values can vary slightly depending on the specific experimental conditions and measurement technique.
Table 2: Expected Thickness of Alkanethiol SAMs on Gold Measured by Ellipsometry
Ellipsometry is a powerful technique for measuring the thickness of thin films. The expected thickness of a well-ordered alkanethiol SAM on gold is directly related to the length of the alkyl chain.
| Alkyl Chain Length | Chemical Formula | Expected Thickness (Å) |
| C6 | HS(CH₂)₅CH₃ | 9 - 11 |
| C12 | HS(CH₂)₁₁CH₃ | 17 - 20 |
| C18 | HS(CH₂)₁₇CH₃ | 24 - 28 |
Note: The theoretical thickness can be estimated as approximately L ≈ n × 1.27 Å + 2 Å, where n is the number of methylene units, assuming an all-trans configuration and a tilt angle of around 30° from the surface normal.
The relationship between the different stages of SAM formation and potential defects is illustrated in the diagram below.
Caption: SAM formation stages and potential defects.
References
Technical Support Center: Optimizing EDC-NHS Reactions for Lipoamido-PEG8-acid
Welcome to the technical support center for optimizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions with Lipoamido-PEG8-acid. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve successful conjugations.
This compound is a versatile linker molecule featuring a lipoic acid group for anchoring to metal surfaces like gold and silver, and a terminal carboxylic acid.[1][2] The carboxylic acid can be activated with EDC and NHS to form a stable amide bond with primary amine groups on proteins, peptides, or other molecules.[1][2][3] The hydrophilic PEG8 spacer enhances water solubility and reduces non-specific binding.
Experimental Workflow & Reaction Mechanism
A fundamental understanding of the EDC-NHS coupling chemistry is crucial for optimization. The process is typically a two-step reaction:
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine to form a stable amide bond.
Caption: EDC-NHS reaction mechanism for coupling this compound.
Key Reaction Parameters at a Glance
Successful conjugation depends on several critical parameters. The following table summarizes the recommended starting conditions and ranges for optimization.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Key Considerations |
| Activation pH | 5.0 - 6.0 (in MES Buffer) | 4.5 - 7.2 | EDC activation of carboxyl groups is most efficient in a slightly acidic environment. |
| Coupling pH | 7.2 - 7.5 (in PBS or Borate Buffer) | 7.0 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH. |
| Molar Ratio (Acid:EDC:NHS) | 1:10:25 | 1:(2-10):(2-5) | A molar excess of EDC and NHS is generally used to drive the reaction forward. The optimal ratio can vary. |
| Reaction Time (Activation) | 15 - 30 minutes | 15 - 60 minutes | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Coupling) | 2 hours | 2 - 12 hours | Longer incubation may be needed depending on the reactivity of the amine. |
| Temperature | Room Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. Lower temperatures can be used to slow hydrolysis and for sensitive proteins. |
| Solvent | Aqueous (e.g., MES, PBS) or Organic (e.g., DMF, DMSO, DCM) | N/A | This compound is soluble in DMF, DMSO, and DCM. The choice depends on the solubility of the molecule to be conjugated. |
Detailed Experimental Protocols
Here are detailed protocols for both aqueous and organic solvent-based reactions.
Protocol 1: Two-Step Aqueous Reaction
This is the most common method, especially for conjugating to proteins.
Caption: Workflow for a two-step aqueous EDC-NHS coupling reaction.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC and NHS (or Sulfo-NHS for aqueous reactions)
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
Procedure:
-
Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Prepare solutions immediately before use as they are susceptible to hydrolysis.
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Optional but Recommended: To prevent EDC from reacting with carboxyl groups on your target molecule, quench the EDC with 2-mercaptoethanol (final concentration 20 mM) or remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Add the amine-containing molecule to the activated this compound. The pH should be between 7.2 and 7.5 for optimal coupling.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Purify the final conjugate using appropriate methods (e.g., dialysis, size exclusion chromatography).
Protocol 2: Organic Solvent Reaction
This method is suitable when the amine-containing molecule is not soluble in aqueous solutions.
Materials:
-
Dry, water-miscible organic solvent (e.g., DMF, DMSO, DCM)
-
EDC·HCl and NHS
-
This compound
-
Amine-containing molecule (NH2-R')
-
Base (e.g., DIPEA or Triethylamine)
Procedure:
-
Dissolve this compound (1 mmol) in a dry organic solvent (e.g., 1.5 mL dry DCM).
-
In separate vials, dissolve EDC·HCl (2.0 mmol) and NHS (2.0 mmol) in a small amount of dry solvent (e.g., 0.5 mL DCM for EDC and 10 µL DMSO for NHS) and add them sequentially to the this compound solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine-containing molecule (1.5 mmol) to the solution.
-
Add a non-nucleophilic base like DIPEA (1.5 mmol) and stir the mixture at room temperature for at least 1 hour.
-
Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
-
Purify the final product, for example, by flash chromatography.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low EDC-NHS reaction yield.
Issue 1: Low or No Coupling Yield
-
Potential Cause: Inactive Reagents.
-
Recommendation: EDC and NHS are highly sensitive to moisture. Ensure they are stored desiccated at -20°C. Always allow the vials to warm to room temperature before opening to prevent condensation. It is best to use fresh reagents and prepare solutions immediately before the experiment.
-
-
Potential Cause: Suboptimal pH.
-
Recommendation: Verify the pH of your buffers. The activation step requires a pH of 4.5-6.0, while the coupling to the amine is most efficient at pH 7.0-8.5.
-
-
Potential Cause: Inappropriate Buffer.
-
Recommendation: Buffers containing primary amines (like Tris or glycine) or carboxylates (like acetate) will compete in the reaction. Use recommended buffers such as MES for the activation step and PBS or borate buffer for the coupling step.
-
-
Potential Cause: Hydrolysis of Intermediates.
-
Recommendation: The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis in aqueous solutions. Perform the reaction steps promptly and minimize the time between activation and coupling.
-
Issue 2: Precipitation During the Reaction
-
Potential Cause: Protein Aggregation.
-
Recommendation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange if necessary.
-
-
Potential Cause: High EDC Concentration.
-
Recommendation: Very high concentrations of EDC can sometimes lead to precipitation. If you are observing this, try reducing the molar excess of EDC.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH ranges for the EDC-NHS reaction? A1: The reaction involves two steps with different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction of the NHS-activated molecule with a primary amine works best at a pH from 7.0 to 8.5. For a two-step protocol, it's recommended to perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step.
Q2: What are the best buffers to use for this reaction? A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer.
Q3: How should I prepare and store my EDC and NHS reagents? A3: Both EDC and NHS are moisture-sensitive.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the vials to warm completely to room temperature to prevent moisture from condensing inside.
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they hydrolyze in aqueous solutions. For frequent use, consider aliquoting the dry reagents into smaller, single-use vials.
Q4: What is the recommended molar ratio of EDC and NHS to this compound? A4: The optimal ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl group of the this compound. A frequently suggested ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS. Other sources suggest a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization of these ratios is often necessary to achieve the highest yield.
Q5: How can I stop (quench) the EDC-NHS coupling reaction? A5: Quenching is important to deactivate any remaining reactive groups. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.
-
Tris, Glycine, or Lysine: These contain primary amines and will react with and consume any remaining NHS esters. Note that these will modify any remaining activated carboxyl groups.
-
2-Mercaptoethanol: This can be used to quench the EDC activation reaction specifically, which is useful in two-step protocols.
References
Lipoamido-PEG8-acid: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Lipoamido-PEG8-acid. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of the molecule throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in a dry environment and protected from light.[1][2][3][4] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2]
Q2: How should I handle this compound upon receiving it and for daily use?
Upon receipt, it is recommended to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the product. For creating stock solutions, use anhydrous solvents.
Q3: What solvents are compatible with this compound?
This compound is generally soluble in regular aqueous solutions as well as most organic solvents. The hydrophilic PEG linker enhances its water solubility.
Q4: What are the potential degradation pathways for this compound?
This compound has three main components susceptible to degradation: the lipoic acid moiety, the PEG linker, and the amide bond.
-
Lipoic Acid Moiety: The disulfide bond in the lipoic acid ring is susceptible to oxidation, which can lead to the formation of thiosulfinates and thiolsulfonates. It is also sensitive to UV light, which can cause photodegradation.
-
PEG Linker: The polyethylene glycol chain can undergo thermal and oxidative degradation, resulting in chain scission and the formation of byproducts such as formic esters.
-
Amide Bond: The lipoamido bond can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q5: How can I assess the stability of my this compound sample?
The stability of this compound can be monitored using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for structural changes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Reactivity | Degradation of the carboxylic acid or lipoic acid moiety. | Store the compound under the recommended conditions (-20°C, dry, dark, inert atmosphere). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment. |
| Unexpected Peaks in HPLC | Presence of degradation products. | Review storage and handling procedures. Consider potential exposure to light, high temperatures, or reactive chemicals. Purify the compound if necessary. |
| Poor Solubility | Potential degradation or polymerization. | Ensure the correct solvent is being used. If solubility issues persist with a previously soluble batch, it may indicate degradation. |
Stability Data Summary
| Factor | Affected Moiety | Potential Outcome | Prevention |
| Elevated Temperature | PEG Chain, Lipoic Acid | Chain scission of PEG, polymerization of lipoic acid. | Store at -20°C. |
| Oxygen | Lipoic Acid Disulfide Bond, PEG Chain | Oxidation to thiosulfinates/thiolsulfonates, oxidative degradation of PEG. | Store under an inert atmosphere. |
| Light/UV Radiation | Lipoic Acid | Photodegradation of the dithiolane ring. | Store in a light-protected container. |
| Humidity/Moisture | Amide Bond | Hydrolysis of the amide linkage. | Store in a desiccated environment. |
| Strong Acids/Bases | Amide Bond | Hydrolysis of the amide linkage. | Maintain a neutral pH in aqueous solutions. |
Experimental Protocols
General Protocol for Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for monitoring the stability of this compound over time.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
RP-C18 HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in amber vials.
-
Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature; protected from light vs. exposed to light).
3. HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound and any potential degradation products. The exact gradient should be optimized for the specific system.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for the amide bond) and 330 nm (for the lipoic acid dithiolane ring).
4. Data Analysis:
-
Inject a sample from each storage condition at specified time points (e.g., 0, 1, 2, 4, 8 weeks).
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main this compound peak.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate under each condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Storage conditions and product integrity relationship.
References
- 1. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
Technical Support Center: Lipoamido-PEG8-acid Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during bioconjugation with Lipoamido-PEG8-acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound bioconjugation?
A1: this compound contains a terminal carboxylic acid that must first be activated to react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein).[1] This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS ester. This amine-reactive NHS ester then couples with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[2][][4]
Q2: What is the most significant side reaction to be aware of?
A2: The most common and significant side reaction is the hydrolysis of the activated NHS ester intermediate.[5] In the presence of water, the NHS ester can hydrolyze back to the original carboxylic acid, rendering it unreactive towards amines. This reaction directly competes with the desired conjugation reaction and is a primary cause of low yields. The rate of hydrolysis is highly dependent on pH.
Q3: What is the optimal pH for this conjugation?
A3: The optimal pH for reacting the activated this compound (as an NHS ester) with primary amines is between 7.2 and 8.5. A pH below 7.2 can lead to the protonation of primary amines, reducing their nucleophilicity and slowing the reaction rate. A pH above 8.5 significantly accelerates the rate of NHS ester hydrolysis, which reduces conjugation efficiency. Some protocols suggest an optimal range of 8.3-8.5.
Q4: Which buffers are compatible with this reaction, and which should be avoided?
A4: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the target biomolecule for reaction with the NHS ester, significantly reducing conjugation efficiency. Compatible buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES.
Q5: How should this compound and its activated form be handled and stored?
A5: this compound should be stored as a solid at -20°C in a desiccated environment. Solutions of the linker, especially after activation with EDC/NHS, are susceptible to hydrolysis and should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use. Aqueous solutions of the activated NHS ester are not stable and should be used without delay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioconjugation process.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated NHS Ester | The activated this compound is highly susceptible to hydrolysis. Prepare the EDC/NHS activation solution and the activated linker solution immediately before use. Minimize the time the activated linker is in an aqueous buffer before adding it to the protein solution. |
| Incorrect Reaction pH | Verify that the buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate hydrolysis. |
| Incompatible Buffer | Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine), which compete with the target molecule for the activated linker. Switch to a non-nucleophilic buffer like PBS or HEPES. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccated environment. Test the activity of your EDC/NHS if poor results persist. |
| Insufficient Molar Excess of Linker | The optimal molar ratio of the activated linker to the protein should be determined empirically. Start with a 10- to 20-fold molar excess of the linker over the protein and optimize as needed. |
| Inaccessible Primary Amines | The target amine groups on the protein may be sterically hindered or buried within the protein's structure. Consider using a linker with a longer PEG spacer if available or performing the reaction under partial denaturing conditions if the protein's native conformation is not required. |
Problem 2: Protein Precipitation or Aggregation During/After Conjugation
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the this compound linker in the reaction to achieve a lower degree of labeling. |
| Solvent Shock | The linker is often dissolved in an organic solvent (DMSO/DMF). Adding a large volume of this solution directly to the aqueous protein solution can cause localized precipitation. Add the linker solution slowly and gently while stirring. Keep the volume of organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may be destabilizing the protein, especially as its pI changes upon labeling. Perform a buffer screen to find the optimal conditions for your specific protein's stability. Consider adding stabilizing excipients like sugars (sucrose, trehalose) or glycerol. |
| High Protein Concentration | Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions that can lead to aggregation. If possible, perform the conjugation at a lower protein concentration. |
Key Side Reactions and Pathways
The primary goal of the conjugation is to form a stable amide bond. However, several competing reactions can occur.
Hydrolysis of the NHS Ester
This is the main competing reaction where water acts as a nucleophile, attacking the activated ester. This regenerates the carboxylic acid and renders the linker inactive for conjugation. The rate of this reaction increases dramatically with pH.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| Data sourced from Thermo Fisher Scientific. |
Formation of N-Acylurea Byproduct
During the EDC/NHS activation step, the EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is intended to react with NHS, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct. The presence of NHS helps to suppress this side reaction by efficiently converting the O-acylisourea to the desired NHS ester.
Side Reactions with Other Amino Acid Residues
While the NHS ester is highly reactive towards primary amines, some side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH values:
-
Histidine: The imidazole ring can be acylated.
-
Tyrosine: The phenolic hydroxyl group can be acylated.
-
Serine and Threonine: The hydroxyl groups can also react, though typically to a lesser extent.
These resulting esters are generally less stable than the amide bond formed with lysine and may be reversible.
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation
This protocol describes the activation of this compound and subsequent conjugation to an amine-containing protein.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Protein solution in Conjugation Buffer: 0.1 M Phosphate Buffer (or HEPES, Borate), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents: Immediately before use, prepare fresh stock solutions.
-
Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Prepare 100 mM EDC and 100 mM NHS stock solutions in Activation Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, add the required amount of this compound stock solution.
-
Add a 1.5-fold molar excess of both EDC and NHS stock solutions over the linker.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to your protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction (Optional):
-
To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts from the conjugated protein using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).
-
Protocol 2: Characterization of the Conjugate
Analytical Methods:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating the PEGylated protein conjugate from unreacted protein and excess linker. The increase in hydrodynamic radius upon PEGylation leads to an earlier elution time for the conjugate compared to the unmodified protein.
-
Ion-Exchange Chromatography (IEX): Since the conjugation reaction neutralizes positively charged lysine residues, the resulting conjugate will have a different surface charge. This change can be exploited to separate PEGylated species from the native protein using IEX.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to confirm the identity of the conjugate and determine the degree of labeling (number of linkers per protein). By comparing the mass of the conjugate to the unmodified protein, the number of attached this compound molecules can be calculated.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of the conjugation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift corresponding to the increase in molecular weight.
References
Minimizing non-specific binding with Lipoamido-PEG8-acid linkers
Welcome to the technical support center for Lipoamido-PEG8-acid linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help minimize non-specific binding and optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its components?
A1: this compound is a heterobifunctional crosslinker composed of three key parts:
-
Lipoamido Group: Derived from lipoic acid, this group contains a disulfide bond that serves as a robust anchor to gold surfaces (e.g., gold nanoparticles, sensor chips).[1]
-
PEG8 Spacer: A hydrophilic spacer consisting of eight polyethylene glycol units. This PEG chain creates a hydrated layer on the surface that is critical for reducing the non-specific adsorption of proteins and other biomolecules.[2][3]
-
Carboxylic Acid: A terminal carboxyl group (-COOH) that can be activated to form a stable amide bond with primary amines (-NH2), commonly found on proteins (e.g., lysine residues) and other ligands.[4]
Q2: How does the this compound linker minimize non-specific binding?
A2: The polyethylene glycol (PEG) chain is the primary component responsible for minimizing non-specific binding. It forms a flexible, hydrophilic, and sterically hindering layer on the substrate surface.[5] This layer creates a hydration shell that physically repels proteins and prevents them from adsorbing onto the underlying surface, a process known as surface passivation. This "stealth" property is crucial for the accuracy of biosensors and the biocompatibility of nanoparticles.
Q3: What are the primary applications for this linker?
A3: This linker is ideal for applications that require attaching amine-containing molecules to a gold surface while ensuring low background signal from non-specific interactions. Common applications include:
-
Biosensors: Functionalizing Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) sensor chips.
-
Nanoparticle Functionalization: Modifying gold nanoparticles for targeted drug delivery, diagnostics, and cellular imaging.
-
Self-Assembled Monolayers (SAMs): Creating well-defined, protein-resistant surfaces for studying biomolecular interactions.
Q4: How should I store and handle the this compound linker to ensure its stability?
A4: To maintain reactivity, the linker should be stored as a solid at -20°C, protected from moisture and light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. If you need to make a stock solution, use an anhydrous solvent like DMSO or DMF and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during surface functionalization and biomolecule conjugation.
| Problem | Potential Cause | Recommended Solution | Citations |
| Low Ligand Immobilization / Low Conjugation Efficiency | Inactive EDC/NHS Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze, losing their activity. | Use fresh or properly stored (desiccated at -20°C) EDC and NHS. Prepare solutions immediately before use. | |
| Inappropriate Buffer pH: The two main reaction steps have different optimal pH ranges. | Activation Step: Use a slightly acidic buffer (e.g., MES, pH 4.7-6.0) for activating the carboxylic acid with EDC/NHS. Coupling Step: Use a buffer at physiological or slightly basic pH (e.g., PBS, pH 7.2-8.0) for the reaction with the amine. | ||
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reaction. | Use non-nucleophilic buffers such as MES, PBS, HEPES, or Borate buffer. | ||
| Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. | Proceed with the amine coupling step immediately after the activation and washing steps. | ||
| High Non-Specific Binding (NSB) | Incomplete or Poor Monolayer Formation: The linker may not have formed a dense, uniform layer on the gold surface. | Ensure the gold surface is thoroughly cleaned before functionalization. Optimize linker concentration and incubation time (e.g., incubate overnight). | |
| Contamination: Contaminants on the surface can interfere with passivation. | Use high-purity solvents and reagents. Work in a clean environment. | ||
| Protein Aggregation: The analyte protein may be aggregating and precipitating onto the surface. | Ensure the protein is soluble and stable in the chosen reaction buffer. Filter the protein solution before use. | ||
| Inconsistent Results Between Experiments | Variable Reagent Activity: Inconsistent handling of moisture-sensitive reagents like EDC. | Aliquot reagents upon receipt and store them in a desiccator. Always warm to room temperature before opening. | |
| Surface Variability: Inconsistent cleaning or quality of the gold substrate. | Standardize the substrate cleaning protocol. Use substrates from the same batch if possible. |
Quantitative Data on Non-Specific Binding Reduction
PEGylated surfaces significantly reduce non-specific protein adsorption compared to unmodified or simple alkanethiol-modified surfaces. The table below summarizes representative data from studies on PEG-modified surfaces.
| Surface Type | Test Protein | Metric | Reduction in Non-Specific Binding | Reference Finding |
| PEG-modified Hydrogel | Staphylococcal Enterotoxin B (SEB) & Cy3-labeled anti-SEB | Fluorescence Signal | ~10-fold decrease | PEG-diacrylate modification led to a significant reduction in non-specific binding in immunoassays. |
| PEG-Silane on Glass | Peripheral Blood Mononuclear Cells (PBMCs) | Cell Adhesion | 97% prevention | PEGylation of glass surfaces was highly effective at preventing the transient binding of PBMCs. |
| dPG–PEG Hydrogel on SPR Chip | Lectin Protein | SPR Response (RU) | Significantly less | The PEG-based hydrogel showed markedly lower non-specific binding of carbohydrate-binding proteins compared to standard dextran surfaces. |
Experimental Protocols
Protocol 1: Functionalization of a Gold Surface with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) on a gold sensor chip.
Materials:
-
Gold-coated substrate (e.g., SPR chip)
-
This compound
-
Anhydrous Ethanol
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Surface Cleaning: Thoroughly clean the gold substrate. This can be done by immersing it in a piranha solution (H₂SO₄:H₂O₂ 3:1 ratio - EXTREME CAUTION ) for 5 minutes, followed by extensive rinsing with DI water and then ethanol. Dry the surface under a stream of nitrogen or argon gas.
-
Linker Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate in the linker solution.
-
Incubation: Incubate for at least 18 hours at room temperature in a dark, sealed container to prevent solvent evaporation and contamination. This allows for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed linker molecules.
-
Drying: Dry the functionalized surface under a stream of nitrogen or argon. The surface is now ready for biomolecule conjugation.
Protocol 2: Covalent Immobilization of a Protein via EDC/NHS Coupling
This protocol describes the attachment of an amine-containing protein to the carboxyl-terminated surface from Protocol 1.
Materials:
-
Carboxyl-functionalized gold surface (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Protein solution (0.1-1 mg/mL in Coupling Buffer)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer immediately before use.
-
Activation of Carboxylic Acid: a. Prepare an activation solution by mixing your EDC and NHS stock solutions in Activation Buffer. A common final concentration is 10-50 mM for each. b. Expose the carboxyl-functionalized surface to the activation solution for 15-30 minutes at room temperature. This reaction forms a semi-stable NHS-ester.
-
Washing: Rinse the surface with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS. Do not let the surface dry out.
-
Protein Coupling: Immediately introduce the protein solution (in Coupling Buffer) to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Blocking): To deactivate any remaining reactive NHS-ester sites, expose the surface to the Quenching Buffer for 15-30 minutes at room temperature.
-
Final Wash: Rinse the surface extensively with Coupling Buffer to remove any non-covalently bound protein and quenching reagents. The surface is now functionalized with your target protein.
Visualizations
Caption: Experimental workflow for gold surface bio-functionalization.
Caption: Mechanism of non-specific binding (NSB) reduction.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Purifying Lipoamido-PEG8-acid Conjugates
Welcome to the technical support center for the purification of Lipoamido-PEG8-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these specific conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates can be complex due to the physicochemical properties of the molecule. Key challenges include:
-
Amphiphilic Nature: The lipoic acid moiety introduces hydrophobicity, while the PEG8 chain is hydrophilic. This amphiphilicity can lead to aggregation and micelle formation, complicating chromatographic separation.
-
Structural Similarity of Impurities: Close structural similarity between the desired conjugate, unreacted starting materials (this compound and the molecule to be conjugated), and reaction byproducts makes separation difficult.
-
Potential for Disulfide Exchange: The disulfide bond in the lipoamido group can undergo exchange with other thiol-containing molecules, leading to heterogeneity in the final product.
-
Broad Elution Profiles in Chromatography: PEGylated compounds often exhibit broad peaks in reverse-phase chromatography due to the conformational flexibility of the PEG chain, which can mask impurities.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A multi-step purification approach is often necessary to achieve high purity.[2] The most effective techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity and is widely used for purifying PEGylated compounds.[] Optimization of the mobile phase gradient and the use of appropriate ion-pairing agents are crucial for successful separation.
-
Size-Exclusion Chromatography (SEC): SEC is useful for removing smaller impurities, such as unreacted this compound, from a larger conjugated molecule (e.g., a protein or large peptide).[]
-
Ion-Exchange Chromatography (IEX): If the target conjugate has a different net charge compared to the starting materials and impurities, IEX can be a very effective purification step.[2]
Q3: How can I minimize aggregation of my this compound conjugate during purification?
Aggregation can be a significant issue due to the amphiphilic nature of these conjugates. Consider the following strategies:
-
Use of Organic Co-solvents: Incorporating organic solvents like acetonitrile or isopropanol in the purification buffers can help to disrupt hydrophobic interactions and reduce aggregation.
-
Addition of Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) below their critical micelle concentration can prevent aggregation.
-
pH Optimization: The pH of the buffer can influence the charge and solubility of the conjugate. Experiment with different pH values to find the optimal condition for solubility and separation.
-
Inclusion of PEG in Buffers: The presence of free PEG in the buffer can sometimes reduce the aggregation of PEGylated molecules.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor resolution in RP-HPLC | Inappropriate column chemistry or gradient. | - Use a C18 or C8 column with a suitable pore size.- Optimize the gradient of the organic mobile phase (e.g., acetonitrile with 0.1% TFA). A shallower gradient can improve resolution. |
| Low recovery of the conjugate | - Irreversible binding to the chromatography column.- Aggregation and precipitation. | - Modify the mobile phase to reduce non-specific binding.- Pre-treat the column with a blocking agent.- Address aggregation using the strategies mentioned in the FAQs. |
| Presence of unreacted this compound | Incomplete reaction or inefficient purification. | - Optimize the conjugation reaction stoichiometry and time.- Employ a multi-step purification strategy, potentially combining SEC and RP-HPLC. |
| Broad peaks in chromatography | Polydispersity of the PEG chain and conformational flexibility. | - This is often inherent to PEGylated molecules.- Ensure the use of high-purity, monodisperse this compound starting material.- Optimize chromatographic conditions to sharpen peaks as much as possible. |
| Conjugate instability during purification | - Hydrolysis of ester or amide linkages.- Disulfide bond reduction or exchange. | - Perform purification at a controlled pH and temperature to minimize hydrolysis.- Avoid the use of reducing agents in purification buffers unless intentionally cleaving the disulfide bond. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Conjugated Peptide
This protocol provides a general starting point and should be optimized for each specific conjugate.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Preparative C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude conjugate mixture
-
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 40 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds).
-
Collect fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Pool the pure fractions and lyophilize to obtain the purified conjugate.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Conjugate
| Purification Method | Purity (%) | Recovery (%) | Key Advantages | Key Disadvantages |
| Single-Step RP-HPLC | 85-95 | 60-80 | High resolution | Potential for aggregation, lower recovery |
| SEC followed by RP-HPLC | >98 | 50-70 | High final purity | Multi-step, potential for sample loss |
| IEX followed by RP-HPLC | >95 | 55-75 | Good for charge-based separation | Not all conjugates have a suitable charge difference |
Note: The values presented in this table are illustrative and will vary depending on the specific conjugate and experimental conditions.
Visualizations
Experimental Workflow
Caption: General workflow for synthesis, purification, and analysis of this compound conjugates.
Troubleshooting Logic
References
Technical Support Center: Lipoamido-PEG8-acid Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on coupling reactions involving Lipoamido-PEG8-acid. The primary method addressed is the common two-step carbodiimide reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond with an amine-containing molecule.
Frequently Asked Questions (FAQs)
Q1: What is the overall principle of the this compound coupling reaction?
A1: The coupling reaction is typically a two-step process. First, the terminal carboxylic acid group of the this compound is activated using EDC and NHS in a slightly acidic environment. This forms a semi-stable NHS ester. Second, this activated PEG reagent is introduced to a solution containing the target molecule (e.g., a protein, peptide, or small molecule with a primary amine), where the NHS ester reacts with the amine to form a stable amide bond. This second step is most efficient at a neutral to slightly basic pH.
Q2: What is the most critical factor affecting the success of this coupling reaction?
A2: pH is the most critical factor. Each of the two main steps in the reaction has a different optimal pH range. Using an incorrect pH for either step is the most common cause of low coupling efficiency. The activation of the carboxyl group is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction with the amine is most efficient at a physiological to slightly basic pH (7.0-8.5).[1]
Q3: Why can't I perform the entire reaction at a single pH?
A3: The two steps of the reaction have competing requirements. The EDC/NHS activation of the carboxylic acid is fastest at a slightly acidic pH.[2][3][4][5] However, the primary amine on your target molecule is likely protonated (-NH3+) at this low pH, making it a poor nucleophile and thus unreactive. Conversely, while the amine is deprotonated and highly reactive at a higher pH (>8.5), the activated NHS ester is prone to rapid hydrolysis (reaction with water), which inactivates it before it can couple to the target amine. Therefore, a two-step pH strategy is optimal.
Q4: Which buffers should I use for the activation and coupling steps?
A4: It is crucial to use buffers that do not contain primary amines (like Tris or glycine) or carboxylates (like acetate), as these will compete in the reaction.
-
Activation Step (pH 4.5 - 6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.
-
Coupling Step (pH 7.0 - 8.5): Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a standard choice. Other suitable options include borate or bicarbonate buffers.
Troubleshooting Guide
Problem 1: Low or No Coupling Yield
| Possible Cause | Recommended Solution |
| Incorrect pH | The activation step with EDC/NHS is most efficient at pH 4.5-7.2 (ideally 5.0-6.0). The subsequent amine coupling step is most efficient at pH 7.0-8.5 (ideally 7.2-8.0). Verify the pH of your buffers and adjust your protocol to a two-step procedure with different buffers for each stage. |
| Hydrolysis of NHS Ester | The activated NHS ester is sensitive to moisture and has a short half-life in aqueous solutions, especially at higher pH. Prepare activated this compound immediately before use. When moving to the coupling step, add the activated PEG to the amine solution promptly after raising the pH. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Purchase high-quality reagents and avoid using old stock. |
| Wrong Buffer Choice | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your target molecule and quench the reaction. Use non-interfering buffers like MES for activation and PBS or Borate for coupling. |
Problem 2: Protein Aggregation or Precipitation During the Reaction
| Possible Cause | Recommended Solution |
| pH is near Protein's Isoelectric Point (pI) | If the reaction pH is close to the pI of your protein, its solubility will be at a minimum, leading to precipitation. Check the pI of your protein and adjust the pH of the coupling buffer to be at least one unit away from it. |
| High Reagent Concentration | Very high concentrations of EDC or the PEG reagent can sometimes cause protein instability or aggregation. Try reducing the molar excess of the PEG reagent or the concentration of EDC used during activation. |
| Protein Instability | The chosen buffer conditions may not be optimal for your specific protein's stability. Consider performing a buffer screen to find conditions where the protein is most stable before attempting the conjugation. |
Quantitative Data Summary
Table 1: pH Optima for Two-Step EDC/NHS Coupling
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer |
| 1. Activation | This compound + EDC + NHS | 4.5 - 6.0 | 0.1 M MES |
| 2. Coupling | Activated PEG-NHS + Amine-Molecule | 7.0 - 8.5 | PBS, Borate, or Bicarbonate |
Table 2: pH-Dependent Hydrolysis of NHS Esters
The stability of the activated NHS ester is highly dependent on pH. As pH increases, the rate of hydrolysis competes more effectively with the desired amidation reaction.
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 7.4 | >120 minutes |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | <9 minutes |
Visual Guides and Workflows
Caption: Workflow for the two-step this compound coupling reaction.
Caption: Competing amidation and hydrolysis reactions for the NHS ester.
Caption: Troubleshooting flowchart for low coupling yield.
Experimental Protocols
Protocol: Two-Step Coupling of this compound to an Amine-Containing Protein
This protocol provides a general methodology. Molar ratios and concentrations should be optimized for your specific application.
Materials:
-
This compound
-
EDC (FW: 191.7)
-
Sulfo-NHS (or NHS) (FW: 217.14)
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Spin Desalting Columns
Procedure:
Step 1: Activation of this compound (pH 6.0)
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Immediately before use, prepare stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in anhydrous DMSO or fresh, cold Activation Buffer.
-
To the this compound solution, add EDC to a final concentration of 4 mM and Sulfo-NHS to a final concentration of 10 mM. (This represents a 2-fold molar excess of EDC and 5-fold molar excess of Sulfo-NHS over the carboxyl group, a common starting point for optimization).
-
Mix well and allow the reaction to proceed for 15-30 minutes at room temperature.
Step 2: Coupling to Amine-Containing Protein (pH 7.2-7.5)
-
Prepare your protein in the cold Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
Option A (Buffer Exchange): To remove excess EDC and activation byproducts, pass the activated PEG solution from Step 1 through a spin desalting column equilibrated with Coupling Buffer. This simultaneously exchanges the buffer to the optimal pH for coupling.
-
Option B (pH Adjustment): If desalting is not performed, add the activated PEG solution directly to the protein solution. The volume added should be small relative to the protein solution to minimize pH shifts. Confirm the final pH of the reaction mixture is between 7.2 and 7.5.
-
Add the activated this compound (from step 2.2 or 2.3) to the protein solution. A common starting point is a 10- to 20-fold molar excess of the PEG reagent relative to the protein.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
Step 3: Quenching the Reaction
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
The PEGylated protein can now be purified from excess reagents and unconjugated protein using methods such as size exclusion chromatography (SEC) or dialysis.
References
Validation & Comparative
Lipoamido-PEG8-acid vs. Lipoamido-PEG4-acid: A Comparative Guide to Surface Modification
For researchers, scientists, and drug development professionals, the choice of linker for surface modification is a critical decision that profoundly influences the performance of nanoparticles, biosensors, and drug delivery systems. This guide provides a comprehensive comparison of two commonly used discrete polyethylene glycol (dPEG®) linkers: Lipoamido-PEG8-acid and Lipoamido-PEG4-acid. By examining their physicochemical properties and impact on surface characteristics, this document aims to provide an objective, data-driven resource to inform your selection process.
The core structure of these molecules features a lipoic acid moiety for robust anchoring to gold and other metal surfaces, a terminal carboxylic acid for conjugation to biomolecules or other functional groups, and a hydrophilic PEG spacer. The key distinction lies in the length of this PEG chain: eight ethylene glycol units for this compound and four for Lipoamido-PEG4-acid. This seemingly subtle difference can have significant implications for the properties of the modified surface.
Molecular Structures and Properties
The chemical structures of Lipoamido-PEG4-acid and this compound determine their behavior in surface modification applications. The lipoamido group provides a stable bidentate chelate to gold surfaces, while the terminal carboxylic acid allows for covalent attachment of molecules such as proteins, peptides, or small molecule drugs via amide bond formation. The PEG linker imparts hydrophilicity and biocompatibility to the surface.
Below is a DOT script for a diagram illustrating the general structure of a Lipoamido-PEGn-acid molecule.
Caption: General structure of Lipoamido-PEGn-acid.
Performance Comparison: The Impact of PEG Chain Length
The length of the PEG spacer plays a crucial role in determining the characteristics of the modified surface. A longer PEG chain, as in this compound, generally provides a greater degree of hydrophilicity and a more pronounced "stealth" effect, which can reduce non-specific protein adsorption and enhance biocompatibility. However, the shorter PEG chain of Lipoamido-PEG4-acid may be advantageous in applications where closer proximity of a conjugated molecule to the surface is desired.
| Property | Lipoamido-PEG4-acid | This compound | Rationale |
| Hydrophilicity | Good | Excellent | The longer PEG chain in the PEG8 variant introduces more ether oxygen atoms, which can form hydrogen bonds with water, thereby increasing surface wettability. |
| "Stealth" Properties / Protein Repulsion | Moderate | High | The longer, more flexible PEG8 chain creates a thicker hydration layer and greater steric hindrance, which more effectively prevents protein adsorption and opsonization.[1] |
| Surface Packing Density | Potentially Higher | Potentially Lower | Shorter PEG chains may allow for a denser packing of the lipoamido anchors on the surface before steric hindrance between the PEG chains becomes a limiting factor. |
| Accessibility of Terminal Group | High | Moderate | The shorter PEG4 linker holds the terminal carboxylic acid closer to the surface, which may be beneficial for certain binding events. The longer PEG8 chain provides greater flexibility and distance from the surface, which can improve accessibility for larger biomolecules. |
| Steric Hindrance for Conjugated Molecules | Lower | Higher | The longer PEG8 chain can create more steric hindrance, which might affect the binding affinity of a conjugated molecule to its target if the interaction is sensitive to distance and orientation.[2] |
Experimental Data
While direct, head-to-head comparative studies between Lipoamido-PEG4-acid and this compound are not extensively available in the public literature, data from studies on discrete PEG linkers of varying lengths allow for informed inferences.
One study on antibody-drug conjugates (ADCs) found that a longer linker containing a PEG4 moiety resulted in an ADC with significantly higher cytotoxic activity compared to a shorter linker.[3] This suggests that the increased hydrophilicity and spacing provided by the PEG unit can be beneficial.
Research on the passivation of gold nanoparticles has shown that shorter chain PEG molecules can passivate the surface more effectively against certain types of protein adsorption.[1] This may be attributed to the ability of shorter chains to form a more densely packed monolayer.
Experimental Protocols
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol describes the formation of a self-assembled monolayer of Lipoamido-PEGn-acid on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Lipoamido-PEG4-acid or this compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning: Clean the gold substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the substrates thoroughly with DI water and then with ethanol. Dry the substrates under a stream of nitrogen gas.
-
Thiol Solution Preparation: Prepare a 1 mM solution of either Lipoamido-PEG4-acid or this compound in anhydrous ethanol.
-
SAM Formation: Immerse the cleaned and dried gold substrates in the thiol solution in a clean glass vial. Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Characterization: The resulting SAM can be characterized using techniques such as contact angle goniometry (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS) (to confirm elemental composition), and atomic force microscopy (AFM) (to visualize surface morphology).
Quantification of Non-Specific Protein Adsorption
This protocol outlines a method to compare the protein-repellent properties of surfaces modified with Lipoamido-PEG4-acid and this compound using a quartz crystal microbalance with dissipation monitoring (QCM-D).
Materials:
-
QCM-D instrument with gold-coated sensors
-
Lipoamido-PEG4-acid and this compound functionalized gold sensors (prepared as described above)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) solution (1 mg/mL in PBS)
-
DI water
Procedure:
-
Baseline Establishment: Mount the functionalized QCM-D sensor in the measurement chamber. Flow PBS over the sensor until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.
-
Protein Adsorption: Introduce the BSA solution into the measurement chamber and monitor the changes in Δf and ΔD in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.
-
Rinsing: After a set period of protein exposure (e.g., 30 minutes), switch the flow back to PBS to rinse away any loosely bound protein.
-
Data Analysis: The final change in frequency (Δf) after rinsing corresponds to the mass of irreversibly adsorbed BSA. Compare the Δf values for the surfaces modified with Lipoamido-PEG4-acid and this compound. A smaller change in frequency indicates better resistance to non-specific protein adsorption.
Logical Workflow for Linker Selection
The choice between Lipoamido-PEG4-acid and this compound depends on the specific application requirements. The following diagram illustrates a logical workflow to guide the selection process.
Caption: Decision workflow for selecting the appropriate linker.
Conclusion
Both this compound and Lipoamido-PEG4-acid are valuable tools for the surface modification of materials in a wide range of biomedical and research applications. The primary determinant in choosing between them is the desired balance between hydrophilicity, "stealth" properties, and the spatial requirements of the conjugated molecule. This compound is generally favored when maximum resistance to non-specific protein adsorption is paramount. Conversely, Lipoamido-PEG4-acid may be the preferred choice when a shorter linker is necessary to maintain the activity of a conjugated biomolecule or to achieve a higher surface density of the linker itself. Ultimately, the optimal choice should be validated empirically for each specific application to ensure the desired performance characteristics are achieved.
References
A Comparative Guide: Lipoamido-PEG8-acid vs. Thiol-PEG-acid for Gold Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold surfaces with polyethylene glycol (PEG) linkers is a cornerstone of many biomedical and biotechnological applications, including biosensors, drug delivery systems, and diagnostic assays. The choice of the anchoring group that binds the PEG chain to the gold substrate is critical for the stability and performance of the resulting self-assembled monolayer (SAM). This guide provides an objective comparison between two commonly used anchoring chemistries: Lipoamido-PEG8-acid, featuring a bidentate dithiolane anchor, and Thiol-PEG-acid, which utilizes a monovalent thiol group.
Executive Summary
This compound generally offers superior stability for functionalizing gold surfaces compared to its monovalent counterpart, Thiol-PEG-acid. This enhanced stability is attributed to the bidentate nature of the lipoamido group, which forms two coordinate bonds with the gold surface, providing a more robust anchor. While Thiol-PEG-acid may allow for a slightly denser packing on the gold surface, the increased stability of the this compound makes it a more reliable choice for applications requiring long-term performance and resistance to harsh conditions or ligand exchange.
Quantitative Data Comparison
The following table summarizes key performance metrics for this compound and Thiol-PEG-acid on gold surfaces based on available experimental data.
| Performance Metric | Lipoamido-PEG-acid | Thiol-PEG-acid | Key Findings & Citations |
| Binding Moiety | Dithiolane (Bidentate) | Thiol (Monovalent) | The lipoamido group is derived from lipoic acid and presents two sulfur atoms for binding to gold.[1][2] The thiol group provides a single sulfur atom for surface attachment.[1][3] |
| Stability | Higher | Lower | Gold nanoparticles coated with thioctic acid (lipoic acid)-anchored PEG exhibit significantly higher colloidal stability in the presence of competing thiols like dithiothreitol (DTT) compared to those with monothiol-anchored PEG.[4] Multivalent thiol linkers, in general, enhance nanoparticle stability. |
| Surface Density | Lower (Larger Footprint) | Higher (Smaller Footprint) | Lipoic acid-bound PEG ligands have a larger average area occupied per ligand (footprint) on the gold surface compared to thiolate-bound ligands. For instance, on 30 nm gold nanoparticles, the footprint for lipoic acid-PEG was 0.25 nm², while for thiol-PEG it was 0.18 nm². This suggests a denser packing for the monothiol linker. |
| Binding Affinity | Strong, Stable | Strong | While direct comparative binding affinity constants (Kd) are not readily available in the literature, the enhanced stability of the lipoamido linker suggests a more persistent and durable interaction with the gold surface over time. |
Experimental Protocols
This section outlines a detailed methodology for a comparative study to evaluate the performance of this compound and Thiol-PEG-acid on gold-coated quartz crystal microbalance (QCM-D) sensors.
Objective:
To compare the binding, stability, and protein resistance of self-assembled monolayers (SAMs) of this compound and Thiol-PEG-acid on gold surfaces.
Materials:
-
Gold-coated QCM-D sensors
-
This compound
-
Thiol-PEG-acid (with a comparable PEG chain length)
-
Ethanol (absolute, for cleaning)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)
-
Dithiothreitol (DTT) solution (10 mM in PBS)
-
QCM-D instrument
Methodology:
-
Sensor Cleaning and Preparation:
-
Clean the gold-coated QCM-D sensors by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the sensors thoroughly with ultrapure water and then with absolute ethanol.
-
Dry the sensors under a stream of dry nitrogen gas.
-
Mount the clean, dry sensors in the QCM-D measurement chambers.
-
-
SAM Formation:
-
Prepare 1 mM solutions of this compound and Thiol-PEG-acid in absolute ethanol.
-
Establish a stable baseline in the QCM-D with flowing absolute ethanol over the sensors.
-
Inject the respective PEG-linker solutions into the measurement chambers and monitor the change in frequency and dissipation until a stable monolayer is formed (typically indicated by a plateau in the signals, ~1-2 hours).
-
Rinse the chambers with absolute ethanol to remove any unbound linkers, followed by a rinse with ultrapure water and finally with PBS to condition the surface.
-
-
Stability Challenge:
-
Establish a stable baseline with flowing PBS.
-
Introduce the 10 mM DTT solution into the chambers.
-
Monitor the frequency and dissipation changes over time. A significant increase in frequency would indicate the displacement of the PEG linkers from the gold surface. The rate and extent of this change provide a measure of the SAM's stability.
-
-
Protein Resistance Test:
-
On separate, freshly prepared SAMs, establish a stable baseline with flowing PBS.
-
Introduce the 1 mg/mL BSA solution into the chambers.
-
Monitor the change in frequency and dissipation. A minimal change in frequency indicates good resistance to non-specific protein adsorption.
-
Rinse with PBS to remove any loosely bound protein and quantify the irreversibly adsorbed amount.
-
Visualizations
Experimental Workflow for Comparative Analysis
References
The Influence of PEG Spacer Length on Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) spacer in bioconjugation is a critical determinant of a therapeutic's success. The length of the PEG linker can profoundly modulate the physicochemical and pharmacological properties of bioconjugates, such as antibody-drug conjugates (ADCs), influencing their efficacy, stability, and pharmacokinetic profiles. This guide provides an objective comparison of how different PEG spacer lengths affect bioconjugation outcomes, supported by experimental data, to facilitate the rational design of next-generation therapeutics.
The incorporation of PEG linkers in bioconjugates offers several advantages, including increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads.[1][2] PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer plasma half-life.[2][3] Furthermore, the PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[2]
The choice of PEG spacer length represents a balance between enhancing these favorable properties and maintaining the biological activity of the conjugated molecule. While longer PEG chains generally lead to a greater increase in hydrodynamic size, which can prolong circulation half-life, they may also introduce steric hindrance that could interfere with the binding of the bioconjugate to its target. Conversely, shorter PEG linkers may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric hindrance is crucial.
Comparative Analysis of PEG Spacer Length on Bioconjugate Properties
The length of the PEG spacer has a quantifiable impact on various parameters of a bioconjugate. The following tables summarize key data on the influence of PEG spacer length on receptor binding affinity, in vivo biodistribution, ADC clearance, hydrophobicity, cytotoxicity, and in vivo efficacy.
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) |
| n=2 | PEG2 | 3.1 ± 0.2 |
| n=3 | PEG3 | 3.9 ± 0.3 |
| n=4 | PEG4 | 5.4 ± 0.4 |
| n=6 | PEG6 | 5.8 ± 0.3 |
These data illustrate that subtle changes in short PEG spacer length can have a measurable impact on the biological performance of a bioconjugate, with a slightly longer spacer in this case leading to a marginal decrease in binding affinity.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | General Trends Observed |
| Short (e.g., PEG4) | May favor ADC stability. |
| Long (e.g., PEG8, PEG24) | Generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. |
Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated Molecule |
| No PEG | ~8.5 | 1.0 |
| Short PEG | ~5.0 | 0.59 |
| Long PEG | ~2.5 | 0.29 |
This table demonstrates that increasing PEG linker length can significantly decrease the clearance rate of an ADC.
Visualizing the Role of PEG Spacers in Bioconjugation
The following diagrams, created using Graphviz, illustrate key concepts in bioconjugation involving PEG spacers.
Caption: Core advantages of PEG spacers in bioconjugation.
Caption: Workflow for ADC synthesis with a Maleimide-PEG linker.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the design of comparable studies.
Protocol 1: ADC Synthesis and Characterization
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody.
Materials:
-
Antibody
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-payload
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2 using a desalting column or tangential flow filtration.
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to allow for covalent bond formation.
-
Purification: Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell lines
-
Appropriate cell culture media
-
ADC constructs with different PEG spacer lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC constructs and incubate for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: In Vivo Half-Life Determination
This protocol measures a key pharmacokinetic parameter of the bioconjugate.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
ELISA or other suitable analytical method to quantify the bioconjugate in plasma
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Plasma Processing: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of the bioconjugate versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).
Conclusion
The length of the PEG spacer is a critical design parameter in bioconjugation, with a significant impact on the therapeutic index of the resulting molecule. While shorter PEG linkers may enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
Performance Validation of Lipoamido-PEG8-acid in Biosensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biosensor surfaces is a critical step in the development of sensitive and reliable analytical devices. The choice of linker molecule, which tethers the biorecognition element to the sensor surface, significantly impacts assay performance. This guide provides a comparative analysis of Lipoamido-PEG8-acid, a popular surface modification reagent, against other common alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a robust and versatile method for attaching biomolecules to gold surfaces, commonly used in Surface Plasmon Resonance (SPR) and other types of biosensors. Its key features include a lipoic acid group for strong, bidentate anchorage to gold, and a polyethylene glycol (PEG) spacer that enhances solubility and reduces non-specific binding. However, its performance in terms of stability and prevention of non-specific adsorption can vary compared to other linkers. This guide will delve into these performance aspects, providing a framework for selecting the optimal surface chemistry for your specific biosensor application.
Performance Comparison
The performance of a biosensor is often evaluated based on its sensitivity, specificity (low non-specific binding), and stability. Below is a comparison of this compound with a common alternative, 11-mercaptoundecanoic acid (MUA), a long-chain alkanethiol.
| Performance Metric | This compound | 11-Mercaptoundecanoic Acid (MUA) | Key Considerations |
| Binding Capacity | Moderate to High | High | MUA can form densely packed monolayers, potentially leading to higher ligand density. The PEG spacer in this compound may lead to a less dense but more accessible layer for larger biomolecules. |
| Non-Specific Binding | Lower | Higher | The hydrophilic PEG chain in this compound is known to repel non-specific protein adsorption.[1] MUA surfaces, being more hydrophobic, often require additional blocking steps to minimize non-specific interactions.[2] |
| Stability | Moderate | Moderate to Low | The dithiolane ring of lipoic acid provides a more stable anchorage to gold compared to the single thiol of MUA. However, all thiol-gold bonds are susceptible to oxidation and desorption over time, especially at elevated temperatures or in certain buffer conditions.[3] |
| Immobilization Chemistry | Amine coupling (via carboxyl group) | Amine coupling (via carboxyl group) | Both linkers present a terminal carboxylic acid group for the covalent immobilization of biomolecules using standard EDC/NHS chemistry. |
Note: The performance can be application-dependent and influenced by factors such as the nature of the immobilized biomolecule and the composition of the sample matrix.
Experimental Data
While direct head-to-head quantitative data for this compound versus other linkers on planar biosensor surfaces is limited in publicly available literature, studies on related compounds provide valuable insights.
A study comparing dihydrolipoic acid (the reduced form of lipoic acid) and glutathione-capped gold nanoclusters found that the dihydrolipoic acid-functionalized surfaces were less effective at preventing non-specific protein adsorption. This suggests that while the PEG component of this compound is designed to reduce non-specific binding, the underlying lipoic acid anchor may still contribute to some level of interaction.
In a comparative study of antibody immobilization techniques for SPR, 11-mercaptoundecanoic acid (MUA) was used to create a self-assembled monolayer for random antibody immobilization.[4] While effective, this method often requires optimization of blocking steps to achieve low non-specific binding.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol outlines the steps for immobilizing a protein ligand onto a gold biosensor surface using this compound.
Materials:
-
Gold-coated sensor chip
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Ethanolamine hydrochloride
-
Protein ligand in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Phosphate-buffered saline (PBS)
-
High-purity ethanol and water
Procedure:
-
Surface Cleaning: Thoroughly clean the gold sensor surface with high-purity water and ethanol. Dry under a gentle stream of nitrogen.
-
SAM Formation: Prepare a solution of this compound in ethanol (typically 1-10 mM). Immerse the gold chip in this solution and incubate for at least 2 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).
-
Washing: Rinse the chip thoroughly with ethanol and then water to remove any unbound linker. Dry under a stream of nitrogen.
-
Carboxyl Group Activation: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 6.0). Inject this solution over the sensor surface to activate the terminal carboxyl groups of the PEG linker.
-
Ligand Immobilization: Immediately inject the protein ligand solution over the activated surface. The primary amines on the ligand will react with the activated carboxyl groups to form a stable amide bond.
-
Deactivation: Inject a solution of 1 M ethanolamine hydrochloride (pH 8.5) to deactivate any remaining active NHS-esters on the surface.
-
Washing: Wash the surface extensively with PBS to remove any non-covalently bound ligand.
Protocol 2: Surface Functionalization with 11-Mercaptoundecanoic Acid (MUA)
This protocol describes the immobilization of a protein ligand using the alkanethiol linker MUA.
Materials:
-
Gold-coated sensor chip
-
11-Mercaptoundecanoic acid (MUA)
-
EDC, NHS, MES buffer, Ethanolamine hydrochloride, Protein ligand, PBS, Ethanol, and Water (as in Protocol 1)
-
Blocking solution (e.g., Bovine Serum Albumin (BSA) or casein solution)
Procedure:
-
Surface Cleaning: Clean the gold sensor surface as described in Protocol 1.
-
SAM Formation: Prepare a 1-10 mM solution of MUA in ethanol. Immerse the gold chip and incubate for at least 12-18 hours to form a well-ordered SAM.
-
Washing: Rinse the chip with ethanol and water, then dry with nitrogen.
-
Carboxyl Group Activation: Activate the surface with EDC/NHS solution as in Protocol 1.
-
Ligand Immobilization: Inject the protein ligand solution for covalent coupling.
-
Deactivation: Deactivate the surface with ethanolamine hydrochloride.
-
Blocking: Inject a blocking solution (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites on the surface.
-
Washing: Wash thoroughly with PBS.
Signaling Pathway and Workflow Diagrams
Caption: General workflow for biosensor surface functionalization and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating non-specific binding to chemically engineered sensor surfaces using liposomes as models - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Control and stability of self-assembled monolayers under biosensing conditions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparative study of random and oriented antibody immobilization techniques on the binding capacity of immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipoamido-PEG8-acid: A Comparative Guide to a Versatile Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of applications ranging from targeted drug delivery and immunoassays to protein immobilization and nanoparticle functionalization. Lipoamido-PEG8-acid has emerged as a valuable tool, offering a unique combination of a surface-reactive lipoic acid moiety and a flexible polyethylene glycol (PEG) spacer terminating in a reactive carboxylic acid. This guide provides an objective comparison of this compound with other common crosslinking agents, supported by a review of performance characteristics and detailed experimental protocols.
At a Glance: this compound vs. Other Crosslinkers
The selection of an appropriate crosslinker hinges on factors such as the target functional groups, desired bond stability, spacer arm length, and the overall impact on the biological activity of the conjugated molecules. This compound is a heterobifunctional crosslinker, possessing two different reactive groups, which allows for sequential conjugation and minimizes undesirable self-conjugation.[1]
| Feature | This compound | NHS-Ester Crosslinkers (e.g., NHS-PEG-NHS) | Maleimide Crosslinkers (e.g., Mal-PEG-NHS) |
| Target Functional Groups | Lipoic Acid: Thiol groups (on surfaces like gold & silver) Carboxylic Acid: Primary amines (-NH2) | Primary amines (-NH2) | Maleimide: Sulfhydryl groups (-SH) NHS-Ester: Primary amines (-NH2) |
| Reaction Chemistry | Lipoic Acid: Dative bond formation with metal surfaces Carboxylic Acid: Amide bond formation (requires activation with EDC/NHS) | Amide bond formation | Maleimide: Thioether bond formation NHS-Ester: Amide bond formation |
| Specificity | High for metal surfaces; Amine reaction is less specific. | Specific for primary amines. | High specificity for sulfhydryl groups. |
| Bond Stability | Lipoic acid-metal bond is stable.[2] Amide bond is highly stable. | Stable amide bond. | Thioether bond is generally stable, but can undergo retro-Michael reaction in the presence of other thiols.[3] |
| Spacer Arm | PEG8 (Polyethylene Glycol) | PEG or other spacers of varying lengths. | PEG or other spacers of varying lengths. |
| Key Advantages | Excellent for surface modification of gold and silver nanoparticles; Hydrophilic PEG spacer enhances solubility and reduces non-specific binding.[2] | Well-established chemistry for labeling proteins and other biomolecules.[4] | Highly specific for cysteine residues, allowing for site-specific conjugation. |
| Limitations | Carboxylic acid requires activation; Lipoic acid end is primarily for surface attachment. | Can react with multiple lysine residues, leading to a heterogeneous product. | Maleimide group can hydrolyze at higher pH; potential for instability in plasma. |
Performance Data: A Comparative Overview
Quantitative data on the performance of crosslinkers is crucial for selecting the optimal reagent for a specific application. While direct, side-by-side comparative studies for this compound against all other crosslinkers are not extensively published in a single source, we can infer performance characteristics based on the known reactivity and stability of their functional groups.
| Performance Metric | This compound (Carboxylic Acid end) | NHS-Ester Crosslinkers | Maleimide Crosslinkers |
| Typical Conjugation Efficiency | Variable, dependent on EDC/NHS activation efficiency and substrate. | Generally high for amine-rich proteins. | High, due to the specific and rapid reaction with thiols. |
| Reaction Kinetics | Slower, as it requires a two-step activation and conjugation process. | Fast reaction with primary amines. | Very fast Michael addition reaction with thiols. |
| Stability in Biological Media (e.g., Plasma) | The resulting amide bond is highly stable. | The amide bond is stable. | The thioether bond can be susceptible to cleavage via retro-Michael reaction, especially in the presence of thiols like glutathione. N-aryl maleimides show improved stability over N-alkyl maleimides. Mono-sulfone-PEG linkers have been shown to be more stable than maleimide-PEG linkers. |
| Potential Side Reactions | Hydrolysis of the activated O-acylisourea intermediate during EDC/NHS coupling. | Hydrolysis of the NHS ester at higher pH. | Hydrolysis of the maleimide group at pH > 7.5; reaction with other nucleophiles. |
Experimental Protocols
Protocol 1: Conjugation of a Protein to a Gold Nanoparticle Surface using this compound
This protocol describes the functionalization of a gold nanoparticle (AuNP) with a protein using this compound as the crosslinker.
Materials:
-
Gold nanoparticles (AuNPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein to be conjugated (containing primary amines)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Desalting columns
Procedure:
-
Surface Functionalization with this compound:
-
Resuspend AuNPs in the Activation Buffer.
-
Add this compound to the AuNP suspension and incubate for 1-2 hours at room temperature with gentle mixing to allow for the formation of a self-assembled monolayer.
-
Centrifuge the mixture to pellet the functionalized AuNPs and remove the supernatant containing excess this compound.
-
Wash the AuNPs twice with the Activation Buffer.
-
-
Activation of the Carboxylic Acid Group:
-
Resuspend the this compound functionalized AuNPs in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the AuNP suspension. A molar excess of EDC and Sulfo-NHS over the estimated surface-bound this compound is recommended.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
-
-
Conjugation to the Protein:
-
Centrifuge the activated AuNPs and resuspend them in the Coupling Buffer.
-
Immediately add the protein solution (dissolved in Coupling Buffer) to the activated AuNP suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Centrifuge to pellet the protein-conjugated AuNPs.
-
Wash the conjugated AuNPs three times with the Washing Buffer to remove unreacted protein and byproducts.
-
Resuspend the final protein-conjugated AuNPs in a suitable storage buffer.
-
Protocol 2: Two-Step Protein-Protein Conjugation using a Heterobifunctional Crosslinker (Conceptual adaptation for this compound)
This protocol outlines a general two-step strategy for crosslinking two proteins, where one is first attached to a surface via the lipoic acid moiety of this compound, and the second protein is then conjugated to the activated carboxylic acid.
Procedure:
-
Immobilization of Protein #1:
-
Functionalize a gold surface (e.g., sensor chip, nanoparticle) with this compound as described in Protocol 1, Step 1.
-
Activate the carboxylic acid groups using EDC/Sulfo-NHS as described in Protocol 1, Step 2.
-
Introduce a solution of Protein #1 (containing a reactive primary amine) to the activated surface and incubate to form a covalent bond.
-
Wash the surface to remove unbound Protein #1.
-
-
Crosslinking to Protein #2:
-
This step would conceptually involve a second crosslinker to link Protein #1 to Protein #2. However, with this compound, the primary application is surface immobilization followed by conjugation. For direct protein-protein crosslinking, a crosslinker with two protein-reactive ends (e.g., NHS-ester and maleimide) would be more suitable.
-
Visualizing Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
References
A Comparative Guide to the Characterization of Lipoamido-PEG8-Acid Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with biocompatible linkers is a critical step in the development of advanced drug delivery systems, diagnostic platforms, and medical devices. Lipoamido-PEG8-acid is a popular heterobifunctional linker that offers a robust method for attaching molecules to metal surfaces, particularly gold, while providing a hydrophilic polyethylene glycol (PEG) spacer to enhance biocompatibility and reduce non-specific binding. This guide provides a comparative analysis of key techniques used to characterize this compound modified surfaces, alongside common alternative surface modifications.
Comparison of Surface Modification Chemistries
The choice of surface modification strategy depends on the substrate, the molecule to be immobilized, and the desired surface properties. Below is a comparison of this compound with other common surface modification agents.
| Feature | This compound | Alkanethiols (e.g., MUA) | Thiol-PEG-Acid | NHS-Ester-PEG-Acid |
| Anchoring Group | Dithiolane (from Lipoic Acid) | Thiol | Thiol | N/A (requires amine-reactive surface) |
| Substrate Affinity | High for gold and other noble metals | High for gold and other noble metals | High for gold and other noble metals | Reacts with primary amines on the surface |
| Spacer Arm | 8-unit PEG chain | Alkyl chain | 8-unit PEG chain | 8-unit PEG chain |
| Terminal Group | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Biocompatibility | High (due to PEG) | Moderate | High (due to PEG) | High (due to PEG) |
| Non-specific Binding | Low | High | Low | Low |
| Stability of Anchor | Potentially higher than single thiol due to bidentate chelation | Good, but can be susceptible to oxidation/desorption | Good, but can be susceptible to oxidation/desorption | Stable amide bond |
Characterization Techniques: A Quantitative Comparison
The successful modification of a surface requires rigorous characterization to confirm the presence and properties of the immobilized layer. The following table summarizes key characterization techniques and provides representative quantitative data for this compound modified gold surfaces compared to a common alternative, a simple alkanethiol like 11-mercaptoundecanoic acid (MUA).
| Characterization Technique | Parameter Measured | This compound on Gold (Expected) | 11-Mercaptoundecanoic Acid (MUA) on Gold (Typical) |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic % of C, O, S, Au | C: Increased, O: Increased, S: Present, Au: Attenuated | C: Increased, O: Increased, S: Present, Au: Attenuated |
| C1s High-Resolution Spectrum | Peaks for C-C, C-O (ether), and O=C-O (carboxyl) | Peaks for C-C and O=C-O (carboxyl) | |
| Atomic Force Microscopy (AFM) | Surface Roughness (Rq) | Low, typically < 1 nm for a uniform monolayer | Low, typically < 0.5 nm for a well-ordered monolayer |
| Surface Morphology | Homogeneous, featureless surface | Crystalline domains may be visible | |
| Contact Angle Goniometry | Water Contact Angle (θ) | 30° - 50° (hydrophilic due to PEG) | 10° - 20° (highly hydrophilic) |
| Ellipsometry | Layer Thickness | ~3-5 nm | ~1.5-2 nm |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the modified surface, confirming the presence of the this compound linker.
Protocol:
-
Sample Preparation: Prepare a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a 50 nm gold film). Immerse the substrate in a dilute solution (e.g., 1 mM) of this compound in ethanol for a sufficient time to allow for self-assembly (typically 12-24 hours). Rinse the substrate thoroughly with ethanol and deionized water to remove non-chemisorbed molecules and dry under a gentle stream of nitrogen.
-
Instrumentation: Use a monochromatic Al Kα X-ray source.
-
Data Acquisition:
-
Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.
-
-
Data Analysis:
-
Calculate the atomic percentages of the detected elements from the survey spectrum.
-
Deconvolute the high-resolution C 1s spectrum to identify chemical states corresponding to the alkyl chain (C-C, ~285.0 eV), the PEG spacer (C-O, ~286.5 eV), and the carboxylic acid group (O=C-O, ~289.0 eV).
-
Analyze the S 2p spectrum to confirm the presence of thiolate species bonded to the gold surface (S 2p3/2 peak at ~162 eV).[1][2]
-
Analyze the attenuation of the Au 4f signal to estimate the thickness of the organic layer.
-
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and quantify the roughness of the modified surface, assessing the uniformity of the monolayer.
Protocol:
-
Sample Preparation: Use the same sample prepared for XPS analysis.
-
Instrumentation: Operate the AFM in tapping mode to minimize damage to the soft organic layer. Use a silicon nitride cantilever with a sharp tip (nominal radius < 10 nm).
-
Imaging:
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm).
-
Acquire height and phase images simultaneously.
-
-
Data Analysis:
-
Flatten the acquired height images to remove tilt and bow.
-
Calculate the root-mean-square (Rq) roughness of the surface. A low Rq value is indicative of a smooth, well-formed monolayer.[3][4]
-
Analyze the phase image to assess the homogeneity of the surface. A uniform phase suggests a chemically homogeneous surface.
-
Contact Angle Goniometry
Objective: To measure the static water contact angle to determine the surface wettability, which is influenced by the terminal functional groups and the PEG spacer.
Protocol:
-
Sample Preparation: Use the same sample prepared for XPS and AFM analysis.
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement:
-
Place a small droplet (e.g., 2-5 µL) of deionized water onto the modified surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.[5]
-
-
Interpretation: A lower contact angle indicates a more hydrophilic surface, which is expected for surfaces modified with this compound due to the presence of the PEG chain and the terminal carboxylic acid.
Ellipsometry
Objective: To measure the thickness of the immobilized organic layer with high precision.
Protocol:
-
Sample Preparation: Use the same sample prepared for the other techniques. A reference bare gold substrate is also required.
-
Instrumentation: Use a spectroscopic ellipsometer.
-
Measurement:
-
Measure the change in polarization of light (Ψ and Δ) upon reflection from the bare gold substrate and the modified surface over a range of wavelengths and angles of incidence.
-
-
Data Analysis:
-
Model the bare gold substrate to determine its optical constants.
-
Model the modified surface as a two-layer system (gold substrate and organic overlayer).
-
Assume a refractive index for the organic layer (typically ~1.45-1.50 for PEGylated molecules).
-
Fit the experimental Ψ and Δ data to the model to determine the thickness of the organic layer.
-
Visualizing Workflows and Interactions
Experimental Workflow for Surface Characterization
Experimental workflow for surface characterization.
Ligand Immobilization and Cell Interaction Signaling Pathway
Ligand-receptor interaction and signaling.
This guide provides a foundational understanding of the characterization of this compound modified surfaces. For specific applications, optimization of surface modification protocols and characterization parameters is recommended.
References
A Comparative Guide to the In-Vitro and In-Vivo Stability of PEGylated Nanoparticles
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance therapeutic efficacy. By creating a hydrophilic shield, PEGylation aims to reduce protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time and improving stability.[1][2] However, the translation from laboratory findings to clinical applications is often hindered by discrepancies between stability observed in controlled in-vitro settings and the complex biological milieu in-vivo.[3][4] This guide provides an objective comparison of the in-vitro and in-vivo stability of PEGylated nanoparticles, supported by experimental data and detailed methodologies.
Key Factors Influencing Nanoparticle Stability
The stability of PEGylated nanoparticles is not solely dependent on the presence of PEG but is influenced by a combination of factors related to the PEG layer, the nanoparticle core, and the surrounding biological environment.
-
PEG Molecular Weight and Surface Density : The length and density of the PEG chains are critical. Higher molecular weight PEG and a dense "brush" conformation on the nanoparticle surface are more effective at preventing protein adsorption and reducing macrophage uptake in-vitro.[1] For instance, studies have shown that increasing PEG molecular weight from 2 kDa to 20 kDa can lead to decreased liver uptake and increased circulation time in-vivo.
-
Nanoparticle Core Properties : The size and material of the nanoparticle core also play a significant role. Smaller PEGylated nanoparticles have demonstrated better resistance to macrophage uptake in-vitro and improved blood circulation in-vivo compared to their larger counterparts.
-
The Protein Corona : Upon entering a biological fluid, nanoparticles are immediately coated with proteins, forming a "protein corona." This corona can alter the nanoparticle's size, charge, and biological identity, influencing its fate. While PEGylation is intended to reduce this, some studies report that it can, paradoxically, increase the binding of certain proteins. The composition of this corona can significantly differ between in-vitro (e.g., cell culture media with fetal bovine serum) and in-vivo (e.g., human plasma) environments, contributing to the observed stability differences.
In-Vitro Stability Assessment
In-vitro assays provide fundamental insights into the colloidal stability and behavior of nanoparticles in simulated biological fluids. These tests are crucial for initial screening and formulation optimization.
Common Experimental Protocols
| Technique | Parameter Measured | Purpose |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | To assess particle size and aggregation over time in various media (e.g., water, PBS, cell culture medium). |
| Zeta Potential (ZP) Analysis | Surface Charge | To determine the surface charge of nanoparticles, which influences their stability and interaction with cell membranes. |
| UV-Vis Spectroscopy | Absorbance Spectrum | For certain nanoparticles like gold (AuNPs), a shift in the surface plasmon resonance peak indicates aggregation. |
| Serum Stability Assay | Aggregation/Size Change | Nanoparticles are incubated in serum-containing media (e.g., 10-80% FBS or human serum) and analyzed by DLS or UV-Vis to assess stability in a protein-rich environment. |
Detailed Experimental Protocol: Serum Stability Assay using DLS
-
Preparation of Nanoparticle Suspension : Disperse the PEGylated nanoparticles in deionized water or a suitable buffer at a known concentration.
-
Initial Characterization : Measure the initial hydrodynamic diameter and PDI of the nanoparticle suspension using DLS.
-
Incubation with Serum : Mix the nanoparticle suspension with a biological medium, such as cell culture medium supplemented with 10% fetal bovine serum (FBS) or a solution of 80% FBS, to achieve the desired final nanoparticle concentration.
-
Time-Point Measurements : Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 1, 4, 24, 48, and 72 hours), take an aliquot of the sample for DLS analysis.
-
Data Analysis : Record the changes in hydrodynamic diameter and PDI over time. A significant increase in size or PDI indicates nanoparticle aggregation and instability.
In-Vivo Stability Assessment
In-vivo studies are essential to understand how nanoparticles behave in a complex, living system, providing data on circulation, distribution, and clearance.
Common Experimental Protocols
| Technique | Parameter Measured | Purpose |
| Pharmacokinetic (PK) Studies | Blood Circulation Half-Life (t½) | To determine how long the nanoparticles remain in the bloodstream after intravenous injection. |
| Biodistribution Studies | Organ Accumulation | To quantify the amount of nanoparticles that accumulate in major organs (e.g., liver, spleen, tumor) over time, often measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metallic nanoparticles or by tracking radiolabeled particles. |
| SPECT/CT Imaging | Real-time Localization | For radiolabeled nanoparticles, this imaging technique visualizes their distribution and elimination pathways throughout the body. |
Detailed Experimental Protocol: In-Vivo Pharmacokinetics and Biodistribution
-
Animal Model : Utilize a suitable animal model, such as BALB/c or CD-1 mice. All procedures must be approved by an institutional animal care and use committee.
-
Nanoparticle Administration : Administer the PEGylated nanoparticles intravenously (e.g., via tail vein injection) at a specific dose (e.g., 70 mg/kg).
-
Blood Sampling (Pharmacokinetics) : At various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h), collect blood samples. Process the blood to plasma and quantify the nanoparticle concentration to determine the circulation half-life.
-
Organ Harvesting (Biodistribution) : At the end of the study (e.g., 24 or 72 hours post-injection), euthanize the animals and harvest major organs such as the liver, spleen, lungs, kidneys, and tumor (if applicable).
-
Quantification : Homogenize the tissues and quantify the nanoparticle content using an appropriate technique (e.g., ICP-MS for gold or iron oxide nanoparticles, fluorescence for labeled particles).
-
Data Analysis : Express the results as a percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
Performance Comparison: PEGylated vs. Non-PEGylated Nanoparticles
Data consistently shows that PEGylation improves nanoparticle stability, particularly in-vivo. However, the degree of improvement can vary, and in-vitro results are not always predictive of in-vivo outcomes.
| Parameter | In-Vitro Findings | In-Vivo Findings | Key Observations |
| Colloidal Stability | PEGylated nanoparticles generally show less aggregation in salt solutions and serum-containing media compared to non-PEGylated counterparts. | PEGylated nanoparticles exhibit prolonged stability in the bloodstream. | PEGylation effectively prevents aggregation in physiological-like fluids. |
| Protein Adsorption | Results can be conflicting. Often, PEGylation reduces overall protein binding, but some studies show it can increase the adsorption of specific proteins. | Reduced opsonization leads to decreased clearance by the MPS. | The nature of the protein corona formed in-vivo is the critical determinant of nanoparticle fate. |
| Cellular Uptake | PEGylation typically reduces non-specific uptake by macrophage cells in-vitro. However, it can also reduce uptake by target cancer cells. | Reduced uptake by MPS organs (liver and spleen) is a hallmark of successful PEGylation. | The "PEG dilemma": steric hindrance can reduce both unwanted MPS uptake and desired target cell uptake. |
| Blood Circulation Half-life | Not directly measured. | Significantly longer for PEGylated nanoparticles compared to non-PEGylated versions. For example, one study showed PEGylated proticles had blood levels of 0.23 %ID/g vs. 0.06 %ID/g for non-PEGylated ones 1 hour post-injection. | This is the most consistent and significant advantage conferred by PEGylation. |
| Organ Accumulation | Not directly measured. | PEGylation leads to lower accumulation in the liver and spleen and can increase accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect. | PEGylation alters the biodistribution profile away from MPS clearance pathways. |
The In-Vitro–In-Vivo Correlation (IVIVC) Gap
A significant challenge in nanoparticle development is the frequent lack of correlation between in-vitro and in-vivo results. For example, nanoparticles demonstrating excellent stability and low macrophage uptake in cell culture may still be rapidly cleared from circulation in-vivo. Studies have shown that in-vitro delivery efficiency does not reliably predict in-vivo performance. This discrepancy highlights the complexity of the in-vivo environment, which cannot be fully replicated by current in-vitro models.
Mandatory Visualizations
Caption: Factors influencing the in-vivo stability and fate of PEGylated nanoparticles.
Caption: Experimental workflow for comparing in-vitro and in-vivo nanoparticle stability.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Lipoamido-PEG8-acid vs. Alternative Surface Chemistries: A Comparative Guide to Reducing Biofouling
For Researchers, Scientists, and Drug Development Professionals
The prevention of non-specific biological interactions at material interfaces, a phenomenon known as biofouling, is a critical challenge in the development of biomedical devices, drug delivery systems, and diagnostic platforms. The accumulation of proteins, cells, and other biomolecules on a surface can lead to reduced device performance, inaccurate sensor readings, and adverse biological responses. This guide provides an objective comparison of Lipoamido-PEG8-acid with other common surface chemistries used to mitigate biofouling, supported by experimental data and detailed protocols.
Introduction to Anti-Biofouling Surface Chemistries
An ideal anti-biofouling surface should resist the adsorption of a wide range of biomolecules and prevent cellular adhesion. Several strategies have been developed to achieve this, primarily centered around the creation of a hydrophilic surface layer that forms a repulsive barrier to approaching biomolecules.[1] This guide focuses on the comparative performance of three major classes of anti-biofouling surface modifications:
-
This compound: A polyethylene glycol (PEG) derivative featuring a lipoic acid anchor for strong attachment to gold and other metal surfaces, and a terminal carboxylic acid for further functionalization. The PEG8 chain provides a hydrophilic spacer to repel biomolecules.
-
Other PEG Derivatives (e.g., NHS-PEG): These molecules utilize different anchor and terminal functional groups to attach to various surfaces and conjugate to specific ligands. N-Hydroxysuccinimide (NHS) esters, for example, are commonly used to react with primary amines on surfaces.[2]
-
Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, leading to a highly hydrated layer that strongly resists non-specific protein adsorption.[3][4]
Comparative Performance Data
The following table summarizes the quantitative performance of different surface chemistries in reducing biofouling. Data is compiled from various studies employing techniques such as Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) and Surface Plasmon Resonance (SPR) for protein adsorption, and fluorescence microscopy for cell adhesion analysis.
| Surface Chemistry | Protein Adsorption (ng/cm²) | Cell Adhesion (cells/mm²) | Key Characteristics |
| This compound | < 5 (estimated) | < 50 (estimated) | Strong affinity for gold surfaces; relatively short PEG chain; terminal acid for further functionalization. |
| mPEG-Thiol (5kDa) | < 10 | < 100 | Forms a dense "brush" layer on gold, excellent protein resistance.[5] |
| PLL-g-PEG | < 1 (at high grafting density) | Not specified | Highly effective at preventing protein adsorption when PEG density is high. |
| Zwitterionic (pSBMA) | < 0.3 | Significantly reduced vs. uncoated | Ultralow fouling; excellent resistance to a broad range of proteins and microorganisms. |
| Uncoated Control (e.g., Gold, Polystyrene) | > 200 | > 1000 | High protein adsorption and cell adhesion. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Protocol 1: Surface Modification with this compound
This protocol describes the self-assembly of a this compound monolayer on a gold surface.
Materials:
-
Gold-coated substrate (e.g., SPR sensor chip, QCM-D crystal)
-
This compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with DI water and then with ethanol. Dry the substrate under a stream of nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Self-Assembly: Immerse the cleaned gold substrate in the this compound solution and incubate for 24 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen gas.
-
Storage: Store the modified substrate in a desiccator until use.
Protocol 2: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the amount of protein that adsorbs to a functionalized surface in real-time.
Materials:
-
SPR instrument and sensor chips (functionalized as per Protocol 1)
-
Running buffer (e.g., Phosphate Buffered Saline - PBS)
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin in PBS)
-
Regeneration solution (e.g., 0.5% Sodium Dodecyl Sulfate)
Procedure:
-
System Equilibration: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution over the functionalized sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 5 minutes) to monitor the association phase.
-
Dissociation Phase: Switch back to the running buffer and flow over the surface to monitor the dissociation of the protein from the surface.
-
Regeneration: Inject the regeneration solution to remove the bound protein and prepare the surface for the next cycle.
-
Data Analysis: The change in resonance units (RU) is directly proportional to the mass of adsorbed protein (approximately 1 RU = 1 pg/mm²). Calculate the amount of adsorbed protein in ng/cm² from the sensorgram data at the end of the association phase.
Protocol 3: Quantification of Cell Adhesion using Fluorescence Microscopy
This protocol describes a method to quantify the number of cells that adhere to a modified surface.
Materials:
-
Functionalized substrates in a sterile multi-well plate
-
Cell culture medium
-
Cell suspension of interest (e.g., fibroblasts, macrophages)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10^4 cells/well) onto the functionalized substrates in the multi-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24 hours) to allow for cell adhesion.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Staining: Add the fluorescent cell stain to each well and incubate according to the manufacturer's instructions.
-
Imaging: Acquire fluorescent images from multiple random fields of view for each substrate using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of fluorescently labeled (adherent) cells in each image. Calculate the average number of cells per unit area (cells/mm²).
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the evaluation of anti-biofouling surfaces.
Caption: Experimental workflow for evaluating anti-biofouling surfaces.
Caption: Key factors influencing the reduction of biofouling.
Conclusion
The selection of an appropriate anti-biofouling surface chemistry is critical for the success of many biomedical applications. While this compound offers a robust method for functionalizing gold surfaces, its performance relative to other well-established chemistries like longer-chain PEGs and zwitterionic polymers requires further quantitative investigation. This guide provides a framework for such comparisons, outlining standard experimental protocols and presenting available data to aid researchers in making informed decisions for their specific applications. The continued development and rigorous testing of novel anti-biofouling materials will be essential for advancing the fields of drug delivery, diagnostics, and medical device engineering.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. Endothelial cell adhesion and proliferation to PEGylated polymers with covalently linked RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-Cell Migration and Adhesion Turnover Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lipoamido-PEG8-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Lipoamido-PEG8-acid, a bifunctional linker commonly utilized in bioconjugation and drug delivery research. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and similar compounds may cause skin, eye, and respiratory irritation.[1][2]
All handling and disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[1] |
| Eye/Face Protection | Safety goggles or a face shield | To protect eyes from splashes and aerosols.[1] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as special chemical waste.[1] It should never be disposed of in standard trash or down the drain.
Waste Collection and Containment
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, chemically compatible container with a secure, tight-fitting lid.
-
Liquid Waste: For solutions of this compound, absorb the liquid onto an inert material like vermiculite or sand before placing it in the designated waste container.
-
Empty Containers: Empty containers that previously held this compound should be treated as hazardous waste as they may contain residual product. These should be disposed of in the same manner as the chemical itself.
Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide the disposal contractor with the accurate chemical name and quantity of the waste.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Containment: For minor spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Lipoamido-PEG8-acid
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Lipoamido-PEG8-acid. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin and eye contact, and inhalation of dust or aerosols when handling this compound.[1] Based on the hazards associated with similar PEGylated carboxylic acids, which include skin and eye irritation and potential respiratory irritation, the following personal protective equipment is required.[2][3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-rated.[1] | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | Provides protection against incidental contact. Nitrile offers good resistance to common solvents. |
| Body Protection | Laboratory Coat | Chemical-resistant. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form outside of a certified chemical fume hood. | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Designated Area and Preparation
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation of vapors.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and clearly labeled waste containers are readily available.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are easily accessible.
2.2. Handling the Compound
-
Weighing: When weighing the powdered form, use a balance inside the fume hood to minimize the risk of inhalation.
-
Dissolving: For ease of handling, consider making a stock solution by dissolving the reagent in a suitable solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Store unused stock solutions at -20°C under an inert gas like argon or nitrogen.
-
Controlled Environment: Conduct all reactions involving this compound within the chemical fume hood.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.
2.3. Post-Handling Procedures
-
Decontamination: Clean the work area with soap and water after handling.
-
Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Glove Removal: Remove disposable gloves and wash your hands before leaving the laboratory. Do not contaminate surfaces like door handles or keyboards with used gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials should be treated as hazardous waste.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Spills:
-
Small Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
Large Spills: Evacuate the area immediately and follow your institution's emergency procedures. Do not attempt to clean up large spills without proper training and equipment.
-
-
Decontaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol), followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
Experimental Workflow for Handling this compound
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
